Technical Documentation Center

3-(Morpholin-4-ylmethyl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Morpholin-4-ylmethyl)benzonitrile
  • CAS: 857283-91-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1): Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1), a key heterocyclic building block in modern medicinal chemistry. The document details its physic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1), a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust and logical synthetic protocol, presents a predicted spectroscopic profile for characterization, and explores its applications in drug discovery, particularly in the development of kinase inhibitors and agents targeting neurological disorders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Core Physicochemical Properties and Identifiers

3-(Morpholin-4-ylmethyl)benzonitrile is a bifunctional molecule incorporating a benzonitrile moiety and a morpholine ring linked by a methylene bridge. This unique combination of a hydrogen bond acceptor (nitrile) and a pharmacokinetically favorable morpholine group makes it a valuable scaffold in pharmaceutical research.[1]

PropertyValueSource
CAS Number 857283-91-1[1][2][3]
Molecular Formula C₁₂H₁₄N₂O[1][2][4]
Molecular Weight 202.25 g/mol [1][2][3]
IUPAC Name 3-[(morpholin-4-yl)methyl]benzonitrile[3]
Appearance Solid[4]
Purity Typically ≥97%[4]
SMILES N#CC1=CC(CN2CCOCC2)=CC=C1[3]
InChIKey GSVNKQLSALKJHW-UHFFFAOYSA-N[3]

Synthesis and Characterization

The synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile is most efficiently achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry. This section details a robust, field-proven protocol.

Retrosynthetic Rationale

The logical disconnection for this target molecule is at the benzylic carbon-nitrogen bond. This points to a straightforward synthesis involving the reaction of a benzylic electrophile, such as 3-(bromomethyl)benzonitrile, with the nucleophilic secondary amine, morpholine. The use of a non-nucleophilic base is critical to neutralize the hydrobromic acid byproduct, driving the reaction to completion. An aprotic polar solvent like acetonitrile is chosen to facilitate the dissolution of reactants without interfering with the reaction mechanism.

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 3-(Bromomethyl)benzonitrile C Reaction Vessel (Acetonitrile, K₂CO₃, RT) A->C B Morpholine B->C D Crude Reaction Mixture C->D Stirring (12-24h) Monitoring by TLC E Filtration (Remove K₂CO₃) D->E F Solvent Evaporation E->F G Aqueous Workup (H₂O / Ethyl Acetate) F->G Dissolve residue H Column Chromatography (Silica Gel) G->H Dry organic layer I Pure Product 3-(Morpholin-4-ylmethyl)benzonitrile H->I

Caption: Synthetic workflow for 3-(Morpholin-4-ylmethyl)benzonitrile.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for analogous transformations and should be adapted and optimized as necessary.[5][6]

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)benzonitrile (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as a base. Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) as the solvent.

  • Nucleophile Introduction: Add morpholine (1.2 eq.) dropwise to the stirring suspension at room temperature. The causality for adding it dropwise is to control any potential exotherm, although the reaction is typically mild.

  • Reaction Execution: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Initial Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x). The purpose of the water wash is to remove any remaining inorganic salts and water-soluble impurities, while the brine wash aids in breaking emulsions and pre-drying the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-(Morpholin-4-ylmethyl)benzonitrile.

Product Characterization Workflow

Confirmation of the product's identity and purity is a self-validating step crucial for its use in further research.

G A Purified Product B Structural Confirmation A->B C Purity Assessment A->C D ¹H & ¹³C NMR B->D Atomic Connectivity E Mass Spectrometry (MS) B->E Molecular Weight F HPLC / UPLC C->F >95% Purity G Final Validated Compound D->G E->G F->G

Caption: Post-purification characterization and validation workflow.

Predicted Spectroscopic Profile

While specific experimental spectra are proprietary to manufacturers, a predicted spectroscopic profile can be reliably constructed based on the molecule's distinct functional groups.[7] This serves as a benchmark for researchers performing characterization.

Proton NMR (¹H NMR)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.65 - 7.40m4HAr-H Aromatic protons of the disubstituted benzene ring.
~3.75t4H-O-CH₂-Morpholine protons adjacent to the oxygen atom, deshielded.
~3.55s2HAr-CH₂-NMethylene bridge protons, appearing as a singlet.
~2.50t4H-N-CH₂-Morpholine protons adjacent to the nitrogen atom.
Carbon NMR (¹³C NMR)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentRationale
~139.0Ar-C -CH₂Quaternary aromatic carbon attached to the methylene group.
~132.0 - 129.0Ar-C HAromatic methine carbons.
~118.5-C ≡NNitrile carbon, a characteristic downfield quaternary signal.
~112.5Ar-C -CNQuaternary aromatic carbon attached to the nitrile group.
~67.0-O-C H₂-Morpholine carbons adjacent to oxygen.
~62.5Ar-C H₂-NMethylene bridge carbon.
~53.5-N-C H₂-Morpholine carbons adjacent to nitrogen.
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)BondFunctional Group
~3050C-H stretchAromatic
~2950 - 2800C-H stretchAliphatic (CH₂)
~2230C≡N stretchNitrile
~1600, 1480C=C stretchAromatic Ring
~1115C-O-C stretchEther (Morpholine)
Mass Spectrometry (MS)
m/zAssignmentRationale
202.26[M]⁺Molecular ion peak corresponding to C₁₂H₁₄N₂O.
116.05[M - C₄H₈NO]⁺Fragmentation via loss of the morpholine ring, leaving the cyanobenzyl cation.
100.08[C₅H₁₀NO]⁺Fragmentation yielding the morpholinomethyl cation.
86.08[C₄H₈NO]⁺Cleavage yielding the morpholinyl cation fragment.

Applications in Medicinal Chemistry and Drug Discovery

3-(Morpholin-4-ylmethyl)benzonitrile is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its two key pharmacophores.

  • Kinase Inhibitor Synthesis: The morpholine moiety is frequently incorporated into kinase inhibitors to enhance aqueous solubility and improve pharmacokinetic profiles (ADME). The benzonitrile group can serve as a crucial hydrogen bond acceptor, interacting with hinge region residues in the kinase active site. This compound provides a ready-made scaffold for elaboration into potent and selective inhibitors.[1]

  • Neurological Disorder Research: The morpholine ring is a privileged structure in CNS drug design, often improving blood-brain barrier permeability. The nitrile group can act as a bioisosteric replacement for other functional groups or as a key interacting element with neurological targets. This makes the title compound a valuable starting point for synthesizing novel agents for neurological disorders.[1]

  • Versatile Chemical Handle: The nitrile group is chemically robust but can also be transformed into other functional groups, such as amines or carboxylic acids, allowing for diverse chemical modifications and the generation of extensive compound libraries for screening.[5]

Safety and Handling

As a laboratory chemical, 3-(Morpholin-4-ylmethyl)benzonitrile should be handled with appropriate care. While a specific safety data sheet is not publicly available, guidelines can be inferred from related benzonitrile and morpholine derivatives.[8][9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation develops.[8]

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

References

  • 3-(Morpholin-4-ylmethyl)benzonitrile - MySkinRecipes. [Link]

  • 3-[(MORPHOLIN-4-YL)METHYL]BENZONITRILE | CAS 857283-91-1. [Link]

  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC - NIH. [Link]

  • US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google P
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Benzonitrile patented technology retrieval search results - Eureka | Patsnap. [Link]

  • 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile - PubMed. [Link]

  • 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile - PMC - NIH. [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. [Link]

  • Benzonitrile, 4-methyl- - the NIST WebBook. [Link]

  • Chemical Properties of Benzene, (1-chloroethyl)- (CAS 672-65-1) - Cheméo. [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. [Link]

  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98% - Cole-Parmer. [Link]

  • Benzonitrile, 3-methyl- - the NIST WebBook. [Link]

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. [Link]

  • 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem - NIH. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]content/articlelanding/2021/md/d1md00131k)

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract 3-(Morpholin-4-ylmethyl)benzonitrile, a key intermediate in medicinal chemistry, presents a unique p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-(Morpholin-4-ylmethyl)benzonitrile, a key intermediate in medicinal chemistry, presents a unique physicochemical profile critical for its application in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and predictive insights in the absence of extensive experimental values. Furthermore, this document outlines detailed, field-proven protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. The causality behind experimental choices is explained to empower scientists in their laboratory investigations.

Introduction: The Significance of 3-(Morpholin-4-ylmethyl)benzonitrile in Drug Discovery

3-(Morpholin-4-ylmethyl)benzonitrile (CAS No. 857283-91-1) is a bifunctional organic molecule that has garnered significant interest in the field of drug discovery.[1] Its structure, incorporating a polar morpholine ring and a reactive benzonitrile group, makes it a versatile building block for the synthesis of complex pharmaceutical compounds. The morpholine moiety is a privileged scaffold in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for further chemical modifications. Concurrently, the benzonitrile group can participate in various chemical transformations or act as a key pharmacophoric element, for instance, by forming crucial hydrogen bonds with target proteins.

Understanding the physicochemical properties of this intermediate is paramount for its effective utilization in drug development. These properties govern its reactivity, solubility, and ultimately, its suitability for specific synthetic routes and its potential contribution to the overall profile of the final active pharmaceutical ingredient (API). This guide delves into the structural and physicochemical aspects of 3-(Morpholin-4-ylmethyl)benzonitrile, providing a foundational understanding for researchers in the field.

Molecular Structure and Core Properties

The chemical structure of 3-(Morpholin-4-ylmethyl)benzonitrile is characterized by a benzene ring substituted at the meta-position with a morpholinomethyl group. This arrangement influences its electronic properties and spatial conformation.

PropertyValueSource
CAS Number 857283-91-1[1]
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.25 g/mol [1]
Canonical SMILES C1COCCN1CC2=CC=CC(=C2)C#N
InChI Key GSVNKQLSALKJHW-UHFFFAOYSA-N

Caption: Core identification and structural information for 3-(Morpholin-4-ylmethyl)benzonitrile.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) Solid at room temperature; likely in the range of 50-100 °CThe presence of the rigid benzene ring and the polar morpholine and nitrile groups suggests a crystalline solid nature. The related compound, 4-(Morpholin-4-ylmethyl)benzonitrile, is a solid.[2] The melting point will be influenced by the efficiency of crystal lattice packing, which can be affected by the meta-substitution pattern.
Boiling Point (°C) > 300 °C (with potential decomposition)The high molecular weight and polar functional groups will lead to a high boiling point. Thermal decomposition before boiling is a possibility.
Aqueous Solubility Moderately solubleThe morpholine group is expected to enhance aqueous solubility through hydrogen bonding with water. However, the benzonitrile moiety is hydrophobic, leading to an overall moderate solubility. The pH will significantly impact solubility due to the basicity of the morpholine nitrogen.
pKa ~7.5 - 8.5The pKa will be primarily determined by the basicity of the tertiary amine within the morpholine ring. This value is crucial for understanding its ionization state at physiological pH and for designing appropriate extraction and purification protocols.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5This predicted range suggests a balance between hydrophilicity (morpholine) and lipophilicity (benzonitrile). This is a critical parameter for predicting the compound's behavior in biological systems and for chromatographic separations.

Caption: Predicted physicochemical properties of 3-(Morpholin-4-ylmethyl)benzonitrile with scientific rationale.

Experimental Protocols for Physicochemical Characterization

To provide researchers with a robust framework for the empirical determination of the key physicochemical properties of 3-(Morpholin-4-ylmethyl)benzonitrile, the following detailed protocols are provided.

Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 3-(Morpholin-4-ylmethyl)benzonitrile is completely dry and finely powdered.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Heating: Rapidly heat the sample to approximately 15°C below the expected melting point.

  • Fine Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (T_initial).

    • Record the temperature at which the entire solid phase has transitioned to a liquid (T_final).

  • Reporting: Report the melting point as a range from T_initial to T_final. For a pure compound, this range should be narrow (e.g., 1-2°C).

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility in various solvents is crucial for reaction setup, purification, and formulation.

Caption: Workflow for pKa Determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare an aqueous solution of 3-(Morpholin-4-ylmethyl)benzonitrile of a known concentration (e.g., ~0.01 M).

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration Setup: Place the sample solution in a temperature-controlled vessel (25°C) and immerse the calibrated pH electrode. Stir the solution gently.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the acid titrant.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

  • Expected ¹H NMR Features:

    • Signals in the aromatic region (7-8 ppm) corresponding to the protons on the benzonitrile ring.

    • A singlet for the methylene protons (-CH₂-) connecting the morpholine and benzene rings.

    • Multiplets for the protons of the morpholine ring.

  • Expected ¹³C NMR Features:

    • A signal for the nitrile carbon (~118-120 ppm).

    • Signals for the aromatic carbons.

    • Signals for the methylene carbon and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected IR Absorption Bands:

    • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

    • C-O-C stretching of the morpholine ether linkage.

    • C-N stretching of the tertiary amine in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

  • Expected Mass Spectrum:

    • A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 202.25 g/mol .

    • Characteristic fragmentation patterns, likely involving the loss of the morpholine ring or cleavage of the benzylic C-N bond.

Conclusion

3-(Morpholin-4-ylmethyl)benzonitrile is a molecule of significant interest in contemporary drug discovery. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a robust framework for its characterization. By combining predictive insights with detailed, validated experimental protocols, researchers are well-equipped to determine the critical parameters that will inform the successful application of this valuable synthetic intermediate. The methodologies outlined herein are designed to be both comprehensive and practical, empowering scientists to generate high-quality, reliable data in their pursuit of novel therapeutics.

References

  • MySkinRecipes. 3-(Morpholin-4-ylmethyl)benzonitrile. Available from: [Link]

  • Chemistry LibreTexts. Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Solubility test for Organic Compounds. (2024). Available from: [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Available from: [Link]

Sources

Foundational

Technical Guide: Synthesis Pathways for 3-(Morpholin-4-ylmethyl)benzonitrile

Executive Summary & Strategic Analysis 3-(Morpholin-4-ylmethyl)benzonitrile is a critical pharmacophore in medicinal chemistry, particularly serving as a "warhead" or solubility-enhancing linker in kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-(Morpholin-4-ylmethyl)benzonitrile is a critical pharmacophore in medicinal chemistry, particularly serving as a "warhead" or solubility-enhancing linker in kinase inhibitors (e.g., targeting EGFR or PI3K pathways) and GPCR ligands. Its structure combines a lipophilic aromatic core with a polar, basic morpholine ring, modulating both potency and pharmacokinetic properties (LogP, metabolic stability).

This guide outlines two primary synthesis pathways. The selection depends on the scale and available starting materials:

  • Route A (Reductive Amination): The "Gold Standard" for discovery chemistry due to mild conditions and high functional group tolerance.

  • Route B (Nucleophilic Substitution): The "Process Chemistry" route, utilizing robust alkylation suitable for kilogram-scale production.

Retrosynthetic Analysis

The strategic disconnection focuses on the C-N bond between the benzylic carbon and the morpholine nitrogen.

Retrosynthesis Target 3-(Morpholin-4-ylmethyl)benzonitrile (Target) Synthon1 Benzylic Electrophile (Acceptor) Target->Synthon1 C-N Disconnection Synthon2 Morpholine (Donor) Target->Synthon2 Aldehyde 3-Cyanobenzaldehyde (CAS: 24964-64-5) Synthon1->Aldehyde Reductive Amination Halide 3-(Chloromethyl)benzonitrile (CAS: 2816-31-1) Synthon1->Halide SN2 Alkylation

Figure 1: Retrosynthetic tree illustrating the two primary disconnections to commercially available precursors.

Route A: Reductive Amination (Preferred)

This route is preferred for laboratory-scale synthesis (1g – 100g) because it avoids the use of lacrimatory benzyl halides and minimizes over-alkylation risks.

Mechanistic Insight

The reaction proceeds via the formation of an iminium ion intermediate. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is superior to NaBH₃CN (toxic) or NaBH₄ (too strong, reduces aldehydes/ketones over imines). STAB selectively reduces the iminium species in the presence of the aldehyde.

Protocol: One-Pot Reductive Amination

Reagents:

  • 3-Cyanobenzaldehyde (1.0 equiv)

  • Morpholine (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a reaction vessel with 3-Cyanobenzaldehyde (e.g., 10.0 g, 76.3 mmol) and DCE (150 mL).

    • Add Morpholine (7.3 mL, 84.0 mmol) and Acetic Acid (4.4 mL, 76.3 mmol).

    • Observation: A slight exotherm may occur. Stir at room temperature (20-25°C) for 30-60 minutes to equilibrate the iminium species.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (22.6 g, 106.8 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check by TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification (Acid-Base Extraction):

    • This step removes non-basic impurities (unreacted aldehyde).

    • Combine organic layers and extract with 1N HCl (2 x 100 mL). The product moves to the aqueous phase (protonated).

    • Discard the organic phase.

    • Basify the aqueous phase to pH >10 using 4N NaOH (cool with ice bath).

    • Extract the cloudy aqueous mixture with DCM (3 x 100 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Yield Expectation: 85-95% as a pale yellow oil or low-melting solid.

Route B: Nucleophilic Substitution (Scalable)

This route utilizes an S_N2 mechanism.[3] It is favored when 3-cyanobenzyl halides are readily available and cost is a primary driver.

Protocol: Alkylation

Reagents:

  • 3-(Chloromethyl)benzonitrile (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Setup:

    • Dissolve 3-(Chloromethyl)benzonitrile (e.g., 10.0 g, 66.0 mmol) in MeCN (100 mL).

    • Add anhydrous K₂CO₃ (18.2 g, 132.0 mmol).

  • Addition:

    • Add Morpholine (8.6 mL, 99.0 mmol) dropwise.

    • Note: Morpholine is used in excess to act as a nucleophile and to ensure complete consumption of the electrophile.

  • Reaction:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Control Point: Monitor for the disappearance of the benzyl chloride. Prolonged heating may cause nitrile hydrolysis (though slow in anhydrous MeCN).

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate to remove MeCN.

    • Redissolve the residue in EtOAc and wash with water to remove excess morpholine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, compare your data against these expected parameters.

ParameterMethodExpected Result
Purity HPLC (C18, ACN/H2O)>98% (Area)
Identity ¹H NMR (400 MHz, CDCl₃)δ 7.5-7.7 (m, 4H, Ar-H)δ 3.53 (s, 2H, Ar-CH₂-N)δ 3.70 (t, 4H, O-CH₂)δ 2.44 (t, 4H, N-CH₂)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 203.12
Appearance VisualPale yellow oil or off-white solid

Safety & Handling

  • 3-Cyanobenzaldehyde: Irritant. Avoid inhalation.

  • Sodium Triacetoxyborohydride: Water-reactive. Releases hydrogen gas. Handle under inert atmosphere (N₂/Ar) where possible.

  • Morpholine: Flammable liquid, corrosive. Causes severe skin burns.

  • Nitrile Compounds: While this specific molecule is not highly volatile, organic nitriles can liberate HCN under strong acidic/metabolic conditions. Handle in a fume hood.

Workflow Visualization

The following diagram illustrates the critical decision points and purification logic for the preferred Route A.

Workflow Start Start: 3-Cyanobenzaldehyde + Morpholine Imine Step 1: Imine Formation (AcOH, DCE, RT) Start->Imine Reduce Step 2: Reduction (Add NaBH(OAc)3, 0°C) Imine->Reduce 30-60 min Quench Step 3: Quench (Sat. NaHCO3) Reduce->Quench 4-12 hrs Extract Step 4: Acid-Base Extraction (Critical Purification) Quench->Extract Phase Separation Final Final Product: 3-(Morpholin-4-ylmethyl)benzonitrile Extract->Final 1. HCl Wash 2. Basify 3. DCM Extract

Figure 2: Operational workflow for the Reductive Amination pathway, highlighting the acid-base purification step.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11664964, 3-(Morpholin-4-ylmethyl)benzonitrile." PubChem. Link

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][4] Encyclopedia of Reagents for Organic Synthesis. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Exploratory

Technical Guide: Pharmacological Profiling of Morpholine-Functionalized Benzonitriles

Executive Summary: The Pharmacophore Fusion The integration of morpholine and benzonitrile moieties represents a privileged scaffold strategy in modern medicinal chemistry. This guide analyzes the biological activity of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Fusion

The integration of morpholine and benzonitrile moieties represents a privileged scaffold strategy in modern medicinal chemistry. This guide analyzes the biological activity of this specific structural fusion, moving beyond generic descriptions to focus on its application in PI3K/mTOR pathway inhibition and Acetylcholinesterase (AChE) modulation .

The therapeutic logic rests on a synergistic "Push-Pull" mechanism:

  • Morpholine (The Solubilizer & H-Bond Acceptor): The ether oxygen serves as a critical hydrogen bond acceptor (often with the hinge region of kinases), while the saturated ring improves metabolic stability and aqueous solubility (

    
    ) compared to piperidine analogs.
    
  • Benzonitrile (The Electronic Anchor): The cyano group (-CN) acts as a bioisostere for carbonyls and halogens. It provides a strong dipole for orientation within the active site, resists oxidative metabolism (unlike some methyl groups), and exerts an electron-withdrawing effect that modulates the pKa of the scaffold.

Structural Rationale & SAR Logic

To design effective ligands, one must understand the specific binding modes facilitated by this scaffold.

The Hinge-Binder Hypothesis (Oncology)

In kinase inhibitors (e.g., targeting PI3K


), the morpholine oxygen typically interacts with the backbone amide of a specific residue (e.g., Val851 in PI3K). The benzonitrile moiety often occupies the hydrophobic pocket, where the nitrile nitrogen can engage in specific interactions with lysine or aspartate residues.
The Dual-Site Hypothesis (Neurology)

In AChE inhibitors, the morpholine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, binding to the Catalytic Active Site (CAS) . The benzonitrile moiety extends into the Peripheral Anionic Site (PAS) , engaging in


 stacking via the aromatic ring, while the nitrile group provides additional polar interactions.
Visualization: Pharmacophore Interaction Map

SAR_Logic Morpholine Morpholine Ring Linker Scaffold/Linker (Pyrimidine/Quinoline) Morpholine->Linker Solubility & pKa Target_Kinase Target: Kinase (PI3K/EGFR) Hinge Region Morpholine->Target_Kinase H-Bond (Ether O) to Val851 Target_AChE Target: AChE (CAS & PAS) Morpholine->Target_AChE Cation-Pi Interaction (Protonated N) Benzonitrile Benzonitrile Core Benzonitrile->Linker Electronic Tuning Benzonitrile->Target_Kinase Hydrophobic Pocket Occupancy Benzonitrile->Target_AChE Pi-Pi Stacking (Trp286)

Figure 1: Interaction logic of morpholine-benzonitrile scaffolds with Kinase and AChE targets.

Therapeutic Application: Oncology (PI3K Inhibition)[1]

The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold has emerged as a potent inhibitor of Phosphoinositide 3-kinase (PI3K).[1] The nitrile group at the 5-position is critical; replacing it with a hydrogen or methyl group often results in a loss of potency due to the loss of a key dipole interaction and reduced electron deficiency of the pyrimidine ring.

Comparative Potency Data

The following table summarizes the inhibitory potential (IC


) of morpholine-benzonitrile derivatives against PI3K isoforms, derived from structure-activity relationship (SAR) studies of ZSTK474 analogs and related pyrimidine-carbonitriles.
Compound IDCore ScaffoldR-Group (5-Pos)PI3K

IC

(nM)
PI3K

IC

(nM)
Interpretation
Ref-1 (ZSTK474) Triazine-bis-morpholine-5.03.9Benchmark pan-PI3K inhibitor.
Cmpd-A Pyrimidine-bis-morpholine-CN (Nitrile) 8.2 6.5 Retains nanomolar potency.
Cmpd-B Pyrimidine-bis-morpholine-H>1000>1000Loss of activity (electronic).
Cmpd-C Pyrimidine-bis-morpholine-CONH

45.060.0Steric clash / lower permeability.

Data synthesized from representative SAR trends in PI3K inhibitor research [1, 2].

Synthetic Protocol: S Ar Assembly

The most robust method for synthesizing these compounds is Nucleophilic Aromatic Substitution (S


Ar) . The nitrile group on the benzene or pyrimidine ring activates the ring, facilitating the displacement of a halogen leaving group by the morpholine amine.
Workflow Diagram

Synthesis_Workflow Start Starting Material: 2,4-dichloro-5-cyanopyrimidine (or fluorobenzonitrile) Condition Conditions: DMF/TEA, 0°C to RT 4-12 Hours Start->Condition Reagent Reagent: Morpholine (2.5 eq) Reagent->Condition Workup Workup: Ice Water Quench -> Filtration or EtOAc Extraction Condition->Workup TLC Monitoring Purification Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purification Product Final Product: Morpholine-Benzonitrile Derivative Purification->Product >95% Purity

Figure 2: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 4-morpholino-2-chlorobenzonitrile.

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 2-chloro-4-fluorobenzonitrile (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).

    • Why: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate in S

      
      Ar reactions.
      
  • Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (2.0 eq) followed by dropwise addition of Morpholine (1.1 eq).
    • Control: Maintain temperature at 0°C during addition to prevent double-substitution or polymerization.

  • Reaction: Stir at room temperature for 6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (higher R

      
      ) must disappear.
      
  • Quench: Pour the reaction mixture into crushed ice (50 g).

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove DMF and salts. Dry in a vacuum oven at 45°C.

Bioassay Protocols

In Vitro Kinase Assay (ADP-Glo™)

This protocol quantifies the kinase inhibitory activity by measuring ATP depletion.

  • Reagent Prep: Prepare 2.5x Kinase/Lipid Substrate working solution and 2.5x ATP working solution.

  • Compound Handling: Dissolve morpholine-benzonitrile derivatives in 100% DMSO . Perform serial dilutions.

    • Critical: Final DMSO concentration in the assay well must be <1% to avoid enzyme denaturation.

  • Incubation:

    • Add 2

      
      L compound + 4 
      
      
      
      L Kinase/Substrate to a 384-well white plate.
    • Incubate for 10 min at RT (allows compound to bind active site).

    • Add 4

      
      L ATP to initiate reaction. Incubate for 60 min.
      
  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).
      
    • Incubate 40 min.

    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
      
  • Read: Measure luminescence. Calculate IC

    
     using a sigmoidal dose-response curve.
    
Ellman’s Assay (AChE Inhibition)

Standard protocol for evaluating potential Alzheimer's therapeutics.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (Ellman's Reagent, 0.3 mM).

  • Procedure:

    • Mix 150

      
      L buffer, 20 
      
      
      
      L compound (in diluted DMSO), and 20
      
      
      L AChE enzyme solution (0.2 U/mL).
    • Incubate at 25°C for 10 minutes.

    • Add 10

      
      L DTNB and 10 
      
      
      
      L ATCh.
  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

    • Mechanism:[2][3][4] AChE hydrolyzes ATCh to thiocholine. Thiocholine reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoic acid.

    • Calculation: % Inhibition =

      
      .
      

Biological Signaling Pathway[1]

Understanding the downstream effects of inhibiting these targets is crucial for drug development.

Signaling_Pathway RTK RTK (EGFR/VEGFR) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Survival) AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Morpholine-Benzonitrile Inhibitor Inhibitor->PI3K Blocks ATP Binding

Figure 3: The PI3K/AKT/mTOR signaling cascade and the point of intervention by morpholine-benzonitrile inhibitors.

References

  • Vertex AI Search. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. National Institutes of Health (PMC).

  • Yurttas, L., et al. (2023).[5] Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. DergiPark.

  • BenchChem. (2025).[2] Designing Morpholine Derivatives as Cholinesterase Inhibitors: Protocols and SAR. BenchChem Application Notes.

  • Rewcastle, G. W., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry.

  • Temel, H. E., et al. (2023).[5] Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile: An Application Note and Detailed Protocol

Introduction In the landscape of modern drug discovery and development, the benzonitrile moiety is a privileged structural motif, recognized for its role as a versatile pharmacophore and a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the benzonitrile moiety is a privileged structural motif, recognized for its role as a versatile pharmacophore and a key intermediate in the synthesis of a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a focal point for medicinal chemists. The incorporation of a morpholine ring, another common fragment in drug design, can further enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile, a valuable building block for the elaboration of novel chemical entities.

This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for the chosen synthetic strategy. We will detail a robust two-step synthesis commencing with the benzylic bromination of m-tolunitrile, followed by a nucleophilic substitution with morpholine. This protocol is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.

Overall Synthetic Scheme

The synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile is efficiently achieved in two sequential steps:

  • Step 1: Wohl-Ziegler Bromination - Synthesis of the key intermediate, 3-cyanobenzyl bromide, from m-tolunitrile.

  • Step 2: Nucleophilic Substitution - Reaction of 3-cyanobenzyl bromide with morpholine to yield the final product.

Synthetic Scheme m_tolunitrile m-Tolunitrile benzyl_bromide 3-Cyanobenzyl bromide m_tolunitrile->benzyl_bromide NBS, AIBN CCl4, Reflux final_product 3-(Morpholin-4-ylmethyl)benzonitrile benzyl_bromide->final_product Morpholine, K2CO3 CH3CN, Reflux

Caption: Overall two-step synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile.

Part 1: Synthesis of 3-Cyanobenzyl Bromide

Scientific Rationale

The conversion of m-tolunitrile to 3-cyanobenzyl bromide is achieved via a Wohl-Ziegler reaction, a well-established method for the selective bromination of the benzylic position of alkylarenes.[2][3][4] This reaction proceeds through a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring benzylic substitution over electrophilic aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or photochemical irradiation.[5] Carbon tetrachloride (CCl4) is a traditional solvent for this reaction due to its inertness under radical conditions; however, due to its toxicity, alternative solvents like acetonitrile can also be employed.[4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
m-TolunitrileC₈H₇N117.1510.0 g0.085
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9815.2 g0.085
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.14 g0.00085
Carbon Tetrachloride (CCl₄)CCl₄153.82150 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-tolunitrile (10.0 g, 0.085 mol), N-bromosuccinimide (15.2 g, 0.085 mol), and azobisisobutyronitrile (0.14 g, 0.00085 mol).

  • Add 150 mL of carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated by the heat from a heating mantle or by irradiation with a UV lamp.

  • Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the solid succinimide, which is less dense than carbon tetrachloride, floating to the surface as it is formed.[2]

  • Once the reaction is complete (as indicated by the consumption of NBS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide precipitate. Wash the precipitate with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyanobenzyl bromide as a pale yellow solid.

  • The crude product can be purified by recrystallization from a suitable solvent such as heptane.[5]

Safety Precautions:

  • 3-Cyanobenzyl bromide is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. All handling should be performed in a fume hood.

  • AIBN is a potential explosive and should be handled with care, avoiding grinding and excessive heat.

Part 2: Synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile

Scientific Rationale

The final step in the synthesis is a nucleophilic substitution reaction. Morpholine, a secondary amine, acts as the nucleophile, displacing the bromide from the benzylic carbon of 3-cyanobenzyl bromide. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thus accelerating the reaction rate.[6] A weak base, such as potassium carbonate (K₂CO₃), is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the morpholine starting material.[7][8]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-Cyanobenzyl bromideC₈H₆BrN196.055.0 g0.0255
MorpholineC₄H₉NO87.122.44 g (2.4 mL)0.028
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.2 g0.030
Acetonitrile (CH₃CN)C₂H₃N41.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzyl bromide (5.0 g, 0.0255 mol), potassium carbonate (4.2 g, 0.030 mol), and 100 mL of acetonitrile.

  • Add morpholine (2.4 mL, 0.028 mol) to the suspension with stirring.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Morpholin-4-ylmethyl)benzonitrile.

  • The product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.[1]

Safety Precautions:

  • Morpholine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Acetonitrile is flammable and toxic. Handle with care in a fume hood.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

Characterization of 3-(Morpholin-4-ylmethyl)benzonitrile

The structure and purity of the synthesized 3-(Morpholin-4-ylmethyl)benzonitrile can be confirmed by various analytical techniques.

Expected Analytical Data:

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, a singlet for the benzylic methylene protons, and two triplets for the methylene protons of the morpholine ring. Based on similar structures, the benzylic protons should appear around δ 3.5-3.7 ppm, the morpholine protons adjacent to the nitrogen at δ 2.4-2.6 ppm, and the morpholine protons adjacent to the oxygen at δ 3.6-3.8 ppm.[9]

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show signals for the aromatic carbons, the nitrile carbon (around δ 118-120 ppm), the benzylic carbon (around δ 60-65 ppm), and the two distinct carbons of the morpholine ring (around δ 53 and 67 ppm).[9]

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.12.

Workflow Visualization

Experimental Workflow cluster_0 Step 1: Synthesis of 3-Cyanobenzyl Bromide cluster_1 Step 2: Synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile start1 Mix m-tolunitrile, NBS, AIBN in CCl4 reflux1 Reflux for 4-6 hours start1->reflux1 workup1 Cool, filter, wash, and concentrate reflux1->workup1 purify1 Recrystallize from heptane workup1->purify1 product1 3-Cyanobenzyl Bromide purify1->product1 start2 Mix 3-cyanobenzyl bromide, morpholine, K2CO3 in CH3CN product1->start2 Use as starting material reflux2 Reflux for 3-5 hours start2->reflux2 workup2 Cool, filter, concentrate, extract reflux2->workup2 purify2 Column chromatography or recrystallization workup2->purify2 product2 Final Product purify2->product2

Caption: Detailed workflow for the two-step synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile. By following the outlined procedures, researchers can confidently prepare this valuable chemical intermediate for their drug discovery and development programs. The inclusion of the scientific rationale behind each step aims to empower scientists with a deeper understanding of the chemical transformations, allowing for informed modifications and troubleshooting.

References

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • Chem-Station Int. Ed. Wohl-Ziegler Bromination. 2014. [Link]

  • Akkurt, M., et al. (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile. Acta Crystallographica Section E: Structure Reports Online. 2014, 70(Pt 7), o799. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Edde, F., et al. User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. European Journal of Organic Chemistry. 2020, 2020(10), 1435-1441. [Link]

  • PrepChem. Synthesis of 2-chloro-4-cyanobenzyl bromide. [Link]

  • Google Patents. US6187945B1 - Process for producing cyanobenzyl compounds.
  • Fun, H.-K., et al. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online. 2011, 67(Pt 7), o1600. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. 2022. [Link]

  • S-Y-Chem. Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. [Link]

  • LookChem. Cas 17201-43-3,4-Cyanobenzyl bromide. [Link]

  • PrepChem. Synthesis of 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile. [Link]

  • ResearchGate. Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:... [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2017. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. 2021. [Link]

  • Nature. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. 2024. [Link]

  • Sciforum. Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. 2016. [Link]

  • PrepChem. Synthesis of 2-chloro-4-cyanobenzyl bromide. [Link]

  • NCBI. 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. 2011. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ResearchGate. Scheme 1: Reagents and conditions: (i) benzyl bromide, K2CO3, acetone,... [Link]

Sources

Application

Strategic Purification of 3-(Morpholin-4-ylmethyl)benzonitrile: Protocols for High-Purity Isolation

An Application Guide for Researchers Abstract This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(Morpholin-4-ylmethyl)benzonitrile, a key intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(Morpholin-4-ylmethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, selectivity, and final compound integrity, we address the unique chemical nature of this molecule—a tertiary amine susceptible to specific impurities from its synthesis. This document moves beyond standard procedures to explain the causal science behind technique selection, empowering researchers to adapt and troubleshoot effectively. We present three primary methodologies: bulk purification via Acid-Base Extraction, high-resolution separation by Flash Column Chromatography, and final polishing through Recrystallization. Each protocol is designed as a self-validating system, incorporating in-process quality control checkpoints to ensure the isolation of material exceeding 98% purity.

Compound Profile and Strategic Considerations

3-(Morpholin-4-ylmethyl)benzonitrile is a bifunctional organic molecule featuring a basic tertiary amine (the morpholine nitrogen) and a polar, non-basic nitrile group. Its purification is dictated by these features. The tertiary amine functionality is the primary handle for purification, allowing for strategic manipulation of its solubility based on pH.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust purification strategy.

PropertyValue / DescriptionSource
Chemical Structure
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.25 g/mol [1]
Appearance Solid[2]
pKa (estimated) ~7.5 - 8.5 (Conjugate acid)Inferred from morpholine (pKa ~8.5)
Key Features Basic tertiary amine, polar nitrile group. Soluble in many organic solvents.
Common Synthesis Route and Predicted Impurity Profile

The most common laboratory synthesis involves the nucleophilic substitution of 3-(halomethyl)benzonitrile with morpholine. This reaction pathway informs the likely impurity profile that must be addressed during purification.

G cluster_reactants Starting Materials cluster_products Reaction Mixture SM1 3-(Bromomethyl)benzonitrile (Neutral, Less Polar) Product 3-(Morpholin-4-ylmethyl)benzonitrile (Target Product, Basic) SM1->Product Reaction Imp1 Unreacted SM1 (Impurity A) SM1->Imp1 Incomplete Reaction SM2 Morpholine (Basic, Polar) SM2->Product Imp2 Excess Morpholine (Impurity B) SM2->Imp2 Excess Reagent Imp3 Quaternary Ammonium Salt (Impurity C, Ionic, Polar) Product->Imp3 Over-alkylation

Figure 1: Common synthesis of the target compound and its associated impurities.

  • Impurity A (Unreacted 3-(Bromomethyl)benzonitrile): A neutral, non-basic impurity.

  • Impurity B (Excess Morpholine): A basic, highly water-soluble secondary amine.

  • Impurity C (Quaternary Ammonium Salt): A highly polar, ionic byproduct formed by the reaction of the tertiary amine product with another molecule of the starting halide.

This impurity profile allows for a logical selection of purification techniques. For example, the basicity difference between the product and Impurity A is ideal for separation by acid-base extraction.

Purification Strategy Decision Workflow

The choice of purification method depends on the scale of the synthesis, the major impurities present, and the desired final purity. The following workflow provides a general decision-making framework.

G start Crude Reaction Mixture q1 Goal: Bulk Purification (>5g)? Remove Neutral Impurities? start->q1 proc1 Protocol 1: Acid-Base Extraction q1->proc1 Yes q2 Goal: High Purity? Separate Polar Impurities? q1->q2 No proc1->q2 proc2 Protocol 2: Flash Column Chromatography q2->proc2 Yes q3 Goal: Crystalline Solid? Final Polishing? q2->q3 No proc2->q3 proc3 Protocol 3: Recrystallization q3->proc3 Yes end Pure Product (>98%) q3->end No proc3->end

Figure 2: Decision workflow for selecting the appropriate purification protocol.

Detailed Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

Principle: This technique leverages the basicity of the morpholine nitrogen. By washing an organic solution of the crude mixture with aqueous acid, the basic product is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving neutral impurities (like unreacted 3-(bromomethyl)benzonitrile) behind in the organic layer. The aqueous layer is then isolated, basified to regenerate the neutral amine product, and extracted back into a fresh organic solvent.[3][4][5]

Application: Ideal for large-scale purification (>5 g) and for efficient removal of non-basic or weakly basic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Causality Check: The target compound is now protonated and resides in this aqueous layer. Neutral impurities remain in the organic layer.

  • Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the basic product. Combine all aqueous extracts.

  • Organic Layer Wash (Optional): Wash the original organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo. This allows for the recovery of unreacted neutral starting materials if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (verify with pH paper). A white precipitate or cloudiness (the free amine product) should form.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate or DCM (equal to the initial organic volume). Shake vigorously.

  • Isolation: Allow the layers to separate. Drain the organic layer (which now contains the purified product) into a clean flask. Repeat the back-extraction (step 7) two more times with fresh organic solvent.

  • Final Workup: Combine all organic extracts from the back-extraction. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 3-(Morpholin-4-ylmethyl)benzonitrile.

  • Quality Control: Assess purity via Thin Layer Chromatography (TLC) against the crude starting material. The purified product should appear as a single spot.

Protocol 2: High-Purity Isolation via Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. For basic amines, the acidic nature of silica gel can cause peak tailing. This is mitigated by adding a small amount of a basic modifier like triethylamine (Et₃N) to the eluent.[7]

Application: Best suited for smaller scales (<5 g) or when impurities have similar basicity but different polarity. It is highly effective at removing both less polar impurities and highly polar byproducts like quaternary salts.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.[7] If the compound is not moving, a more polar system like DCM/Methanol may be required.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is 40-100 g of silica per 1 g of crude mixture).[8]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (2-3x the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC (e.g., 80:20 Hexanes:Ethyl Acetate + 0.5% Et₃N).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the solvent polarity (gradient elution) to elute the target compound. For example, move from 80:20 to 50:50 Hexanes:Ethyl Acetate.

    • Causality Check: The non-polar impurities will elute first, followed by the product. The highly polar quaternary salt (Impurity C) will remain strongly adsorbed to the silica at the top of the column.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

  • Quality Control: Confirm purity using ¹H NMR spectroscopy. The absence of impurity peaks and clean integration will validate the purification.

Protocol 3: Final Polishing by Recrystallization

Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and allowing it to slowly cool.[9] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (the "mother liquor").[10][11] The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.

Application: An excellent final step to obtain a highly pure, crystalline solid with a sharp melting point. Best performed on material that is already >90% pure.

Methodology:

  • Solvent Screening: Test small amounts of the product in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene) to find a suitable system. A good candidate will not dissolve the compound at room temperature but will dissolve it completely upon heating. Sometimes a two-solvent system (e.g., Ethanol/Water) is effective.

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Quality Control: Determine the melting point of the dried crystals. A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare this to a reference value if available.

Quality Control and Purity Assessment

Post-purification analysis is essential to confirm the identity and purity of the final product.

Analysis TechniqueExpected Result for Pure 3-(Morpholin-4-ylmethyl)benzonitrile
TLC A single spot with a consistent Rf value in a defined solvent system.
¹H NMR Clean spectrum with correct chemical shifts, splitting patterns, and integration for all 14 protons. Absence of peaks corresponding to starting materials or solvents.
Melting Point A sharp, defined melting point range.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺ ≈ 203.12).

References

  • MySkinRecipes. 3-(Morpholin-4-ylmethyl)benzonitrile. [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • National Center for Biotechnology Information. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

Sources

Method

Application Note: A Framework for Evaluating the Antimicrobial Properties of 3-(Morpholin-4-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction and Rationale The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. 3-(Morpholin-4-ylmethyl)benzonitrile is a compound of interest due to its structural motifs, which are present in various biologically active molecules. The morpholine ring is a recognized pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of compounds and contribute to a wide range of pharmacological activities, including antimicrobial effects.[1][2][3] Similarly, benzonitrile derivatives have demonstrated antimicrobial activity against a spectrum of pathogens.[4] The nitrile functional group itself is found in over 30 FDA-approved pharmaceuticals and can play a crucial role in target binding and enhancing the pharmacological profile of a drug.[5][6]

Given that 3-(Morpholin-4-ylmethyl)benzonitrile is not extensively documented as an antimicrobial agent, this guide provides a comprehensive framework for its initial evaluation. The protocols herein are based on established, standardized methods to ensure the generation of reliable and reproducible data, which is crucial for any new drug development candidate.

Compound Profile: 3-(Morpholin-4-ylmethyl)benzonitrile
PropertyValue
CAS Number 857283-91-1[7]
Molecular Formula C12H14N2O[7]
Molecular Weight 202.25 g/mol [7]
Chemical Structure A benzonitrile core with a morpholin-4-ylmethyl substituent.

Note: As with any novel compound, it is imperative to obtain a comprehensive safety data sheet (SDS) and handle 3-(Morpholin-4-ylmethyl)benzonitrile with appropriate personal protective equipment in a laboratory setting.

Part 1: Initial Screening Using Agar Disk Diffusion

The agar disk diffusion method, also known as the Kirby-Bauer test, is a valuable qualitative or semi-quantitative preliminary assay.[8][9] It provides a rapid assessment of a compound's potential to inhibit microbial growth. The principle is based on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the test organism, creating a concentration gradient.[10]

Protocol: Agar Disk Diffusion Assay
  • Prepare Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculate Agar Plate: Uniformly streak the standardized inoculum across the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

  • Apply Disks: Prepare sterile filter paper disks with a known concentration of 3-(Morpholin-4-ylmethyl)benzonitrile. Aseptically place the disks onto the inoculated MHA plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones around the disks where bacterial growth has been inhibited.

Workflow for Agar Disk Diffusion

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Compound-Infused Paper Disks D Aseptically Place Disks on Agar Surface B->D C->D E Incubate at 35-37°C for 18-24 hours D->E F Measure Diameter of Inhibition Zones (mm) E->F G Interpret Results: Sensitive, Intermediate, or Resistant F->G

Caption: Workflow for the Agar Disk Diffusion Assay.

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

To quantify the antimicrobial activity of 3-(Morpholin-4-ylmethyl)benzonitrile, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This method is considered a gold standard and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Protocol: Broth Microdilution for MIC
  • Prepare Stock Solution: Dissolve 3-(Morpholin-4-ylmethyl)benzonitrile in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Prepare Inoculum: Prepare a bacterial suspension and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock and Serial Dilutions in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35-37°C for 18-24 hours C->D E Visually Inspect Wells for Turbidity D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Part 3: Determining Bactericidal Activity - MBC Assay

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[17][18] This is a crucial step in characterizing the compound as either bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: Minimum Bactericidal Concentration (MBC) Assay
  • Perform MIC Test: Follow the broth microdilution protocol as described above.

  • Subculture: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17]

Interpreting MIC and MBC Results

The relationship between the MIC and MBC is used to classify the antimicrobial agent's effect. A common, though informal, guideline is:

  • If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal .[19]

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .[19]

Hypothetical Data Summary

The following table illustrates how results for 3-(Morpholin-4-ylmethyl)benzonitrile could be presented:

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 2921316322Bactericidal
Escherichia coli ATCC 2592264>256>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853128>256>2Inconclusive
Candida albicans ATCC 9002832642Fungicidal

Conclusion and Future Directions

This framework provides a systematic approach to the initial antimicrobial evaluation of 3-(Morpholin-4-ylmethyl)benzonitrile. Positive results from these assays would warrant further investigation, including:

  • Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.

  • Mechanism of action studies: To identify the cellular targets of the compound.

  • Toxicity assays: To assess the compound's safety profile in vitro and in vivo.

  • Structure-activity relationship (SAR) studies: To optimize the compound's structure for improved potency and selectivity.

By following these standardized protocols, researchers can generate high-quality, reliable data to support the potential development of 3-(Morpholin-4-ylmethyl)benzonitrile as a novel antimicrobial agent.

References

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2020, October 23). Antiviral Activity of Benzotriazole Based Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 3). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PubMed. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Chemistry Europe. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. Retrieved from [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Anbar Journal of Agricultural Sciences. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND. Retrieved from [Link]

  • National Institutes of Health. (2023, May 29). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Morpholinobenzonitrile. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]

  • YouTube. (2019, September 10). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 3-methyl-. Retrieved from [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing. Retrieved from [Link]

Sources

Application

Application Note: Cellular Efficacy Profiling of 3-(Morpholin-4-ylmethyl)benzonitrile Scaffolds

Introduction & Mechanistic Rationale The Pharmacophore Context 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1) represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif combines a lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Pharmacophore Context

3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1) represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif combines a lipophilic benzonitrile core with a polar, basic morpholine ring.[1] In drug discovery, this specific architecture is frequently utilized as a fragment-based lead for targeting Kinases (specifically PI3K/mTOR) and Monoacylglycerol Lipase (MAGL) .[1]

  • The Morpholine Ring: Acts as a hydrogen bond acceptor, often mimicking the interaction of the ATP adenine ring in the hinge region of kinase active sites [1].

  • The Benzonitrile Group: Provides metabolic stability and can engage in

    
    -stacking or hydrophobic interactions within the binding pocket.
    
Scope of this Guide

This application note details the cellular validation of 3-(Morpholin-4-ylmethyl)benzonitrile as a bioactive fragment. Unlike potent nanomolar drugs, this molecule is typically a "fragment hit" with moderate affinity (


 in 

M range).[1] Therefore, standard efficacy protocols must be adapted to account for solubility limits and higher dosing requirements.[1]

Experimental Workflow Overview

The evaluation follows a strict "Hit-to-Lead" logic:

  • Cytotoxicity Profiling: Establishing the therapeutic window.

  • Target Engagement: Verifying intracellular binding via Cellular Thermal Shift Assay (CETSA).

  • Functional Efficacy: Monitoring downstream signaling inhibition (PI3K/Akt Pathway).[1]

Workflow Diagram

Workflow Compound 3-(Morpholin-4-ylmethyl) benzonitrile Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Viability Assay 1: Cell Viability (ATP) Solubility->Viability Range Finding CETSA Assay 2: Target Engagement (CETSA) Viability->CETSA Non-toxic Dose Western Assay 3: Phospho-Signaling (Western Blot) CETSA->Western Confirmed Binding Decision Go/No-Go Lead Optimization Western->Decision

Figure 1: Step-wise validation workflow for morpholine-benzonitrile fragments. High-contrast nodes indicate critical data checkpoints.[1]

Protocol 1: High-Concentration Fragment Viability Assay

Objective: Determine the IC50 and non-toxic concentration range. Fragments often require testing up to 100


M.
Method:  CellTiter-Glo® (ATP Quantification).[1]
Materials
  • Cell Line: A549 (Lung Carcinoma) or PC-3 (Prostate) – highly relevant for PI3K/mTOR pathway studies.[1]

  • Compound: 3-(Morpholin-4-ylmethyl)benzonitrile (dissolved in 100% DMSO to 100 mM stock).[1]

  • Control: Staurosporine (Positive Kill Control).[1]

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells at 3,000 cells/well in 96-well opaque white plates.[1]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation (The "Fragment" Modification):

    • Standard drugs are tested at nM levels; fragments require

      
      M.[1]
      
    • Prepare a 1:3 serial dilution starting at 200

      
      M  (Final assay top conc: 100 
      
      
      
      M).
    • Critical: Ensure final DMSO concentration is consistent across all wells (max 0.5%).

  • Treatment:

    • Remove culture media and replace with 100

      
      L fresh media containing compound.
      
    • Incubate for 72 hours .

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100

      
      L CellTiter-Glo reagent.[1] Shake orbitally for 2 mins.
      
    • Incubate 10 mins (dark) to stabilize luminescence.

    • Read on a luminometer (Integration time: 1s).

Data Analysis Table
ParameterAcceptance CriteriaNotes
Z' Factor > 0.5Indicates robust assay window.[1]
DMSO Tolerance < 10% toxicity at 0.5% DMSOCrucial for high-concentration fragment screens.[1]
IC50 Value Expected: 10 - 50

M
Fragments are weak binders; <10

M is excellent.[1]

Protocol 2: Target Engagement via CETSA

Objective: Prove that 3-(Morpholin-4-ylmethyl)benzonitrile physically enters the cell and binds to a target protein (stabilizing it against heat denaturation) [2]. Why this assay? For fragments, functional assays can be noisy.[1] CETSA is the gold standard for proving physical interaction in live cells.

Step-by-Step Protocol
  • Treatment:

    • Treat 2x10^6 cells with 50

      
      M  of the compound (or DMSO control) for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Harvest cells, wash in PBS, and resuspend in PBS containing protease inhibitors.[1]

    • Divide into 8 aliquots (50

      
      L each) in PCR tubes.
      
    • Heat each tube to a different temperature (Gradient: 40°C to 65°C) for 3 minutes .

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N2 / 25°C).

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.

    • Collect the supernatant (soluble fraction).[1]

  • Detection:

    • Analyze supernatants via Western Blot.[1]

    • Probe for Akt or mTOR (suspected targets).[1]

    • Result: The compound-treated samples should show soluble protein at higher temperatures compared to DMSO controls (Thermal Shift).[1]

Protocol 3: Functional Signaling (PI3K/Akt Pathway)[1]

Objective: Confirm that binding leads to pathway inhibition. Mechanism: The morpholine moiety competes with ATP, preventing phosphorylation of downstream effectors.

Pathway Logic Diagram

Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K Complex RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Inhibitor 3-(Morpholin-4-ylmethyl) benzonitrile Inhibitor->PI3K ATP Competition mTOR mTORC1 Inhibitor->mTOR Possible Off-Target Akt Akt (Protein Kinase B) PIP3->Akt Akt->mTOR S6 S6 Ribosomal Protein (Proliferation) mTOR->S6

Figure 2: Putative Mechanism of Action. The morpholine scaffold targets the ATP-binding pocket of PI3K/mTOR, halting the phosphorylation cascade.

Western Blot Protocol[2]
  • Starvation: Seed cells and serum-starve (0.1% FBS) for 12 hours to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat with Compound (0, 10, 30, 100

      
      M) for 2 hours .[1]
      
    • Stimulate with EGF (50 ng/mL) or Insulin for 15 minutes to spike pathway activity.[1]

  • Lysis:

    • Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).[1]

  • Antibodies:

    • Primary: Anti-pAkt (Ser473) and Anti-pS6 (Ser235/236).[1]

    • Loading Control: Total Akt or

      
      -Actin.[1]
      
  • Interpretation:

    • Effective inhibition is defined as a dose-dependent reduction in pAkt band intensity relative to Total Akt.[1]

References

  • Kumari, S., et al. (2020).[1] "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[1][2] Link

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][4] Nature Protocols, 9, 2100–2122.[1] Link[1]

  • Fun, H.K., et al. (2011).[1][5] "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile."[1][5] Acta Crystallographica Section E, 67(7), o1600.[1][5] Link

  • Molina, D.M., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3][4][6] Science, 341(6141), 84-87.[1] Link[1]

Sources

Method

Application Note: Preclinical Evaluation of 3-(Morpholin-4-ylmethyl)benzonitrile Derivatives

Validating a Privileged Scaffold in Oncology and CNS Drug Discovery Part 1: Strategic Rationale & Scaffold Analysis The Pharmacophore 3-(Morpholin-4-ylmethyl)benzonitrile (CAS: 857283-91-1) represents a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Validating a Privileged Scaffold in Oncology and CNS Drug Discovery

Part 1: Strategic Rationale & Scaffold Analysis

The Pharmacophore

3-(Morpholin-4-ylmethyl)benzonitrile (CAS: 857283-91-1) represents a "privileged structure" in medicinal chemistry. It is not merely a reagent but a core pharmacophore used to synthesize inhibitors for high-value biological targets.

  • Morpholine Ring: Enhances water solubility and metabolic stability; frequently acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., PI3K, mTOR) or interacts with specific residues in GPCRs (e.g., NK1 receptors).

  • Benzonitrile Core: Provides a rigid aromatic spacer and a cyano group that can form reversible covalent bonds (with cysteine/serine proteases) or act as a bioisostere for carbonyls, improving metabolic half-life.

  • Linker (Methylene): Provides rotational freedom, allowing the morpholine headgroup to orient into deep hydrophobic pockets.

Target Applications

This guide details animal models designed to validate derivatives of this scaffold in two primary therapeutic areas:

  • Oncology (Kinase Inhibition): Targeting the PI3K/Akt/mTOR pathway, where morpholine-benzonitriles are established ATP-competitive inhibitors.

  • Neuropharmacology (CNS): Exploiting the morpholine moiety's ability to facilitate Blood-Brain Barrier (BBB) penetration for anxiety or depression targets.

Part 2: Oncology – Xenograft Models for Kinase Inhibitor Validation

Rationale: The PI3K/mTOR Pathway

Molecules containing the 3-(Morpholin-4-ylmethyl)benzonitrile motif often function as dual PI3K/mTOR inhibitors. The morpholine oxygen typically forms a critical hydrogen bond with the hinge region valine residue of the kinase ATP-binding pocket.

Experimental Design: Human Tumor Xenograft (Mouse)

Objective: To assess tumor growth inhibition (TGI) of the scaffold derivative in a PI3K-driven tumor model.

Model Selection:

  • Species: Mus musculus (Athymic Nude Mouse - Foxn1^nu).

  • Cell Line: PC-3 (Prostate) or MCF-7 (Breast).

    • Why: These lines have high basal PI3K/Akt activity (often due to PTEN loss), making them highly sensitive to inhibitors based on this scaffold.

Detailed Protocol

Step 1: Compound Formulation

  • Vehicle: 3-(Morpholin-4-ylmethyl)benzonitrile derivatives often require solubilization in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Stability Check: Verify solution stability for 24h at 4°C prior to dosing.

Step 2: Tumor Induction

  • Harvest PC-3 cells in log-phase growth.

  • Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel mixture (Matrigel prevents cell diffusion).
    
  • Inject subcutaneously (s.c.) into the right flank of 6-8 week old male nude mice.

Step 3: Treatment Regimen

  • Randomization: When tumors reach 150–200 mm³ (approx. 10-14 days post-implantation), randomize mice into groups (n=8/group).

  • Dosing:

    • Group A: Vehicle Control (QD, p.o.)

    • Group B: Scaffold Derivative (Low Dose, e.g., 10 mg/kg, QD, p.o.)

    • Group C: Scaffold Derivative (High Dose, e.g., 50 mg/kg, QD, p.o.)

    • Group D: Positive Control (e.g., Pictilisib, a known morpholine-containing PI3K inhibitor).

Step 4: Data Collection

  • Measure tumor volume (

    
    ) twice weekly using digital calipers.
    
  • Formula:

    
    .
    
  • Endpoint: 21-28 days of dosing or when tumor burden exceeds 2000 mm³.

Pathway Visualization (PI3K/mTOR)

PI3K_Pathway GF Growth Factor (Insulin/EGF) RTK RTK Receptor GF->RTK Activates PI3K PI3K (Target of Scaffold) RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT Akt (PKB) PIP3->AKT Recruits mTOR mTORC1 (Downstream Target) AKT->mTOR Activates Proliferation Tumor Growth & Survival mTOR->Proliferation Drives Inhibitor Morpholine-Benzonitrile Derivative Inhibitor->PI3K Inhibits (ATP Competitive)

Caption: Mechanism of action for morpholine-benzonitrile derivatives within the PI3K/Akt/mTOR signaling cascade.

Part 3: CNS – Blood-Brain Barrier (BBB) & Behavioral Models

Rationale: CNS Penetration

The morpholine ring is a classic medicinal chemistry tactic to improve the "drug-likeness" and CNS penetration of aromatic compounds. The benzonitrile group adds metabolic stability against oxidative metabolism compared to a phenyl ring.

Experimental Design: Pharmacokinetics (PK) & Brain/Plasma Ratio

Before efficacy testing, you must validate that the scaffold actually crosses the BBB.

Protocol:

  • Subjects: Male Sprague-Dawley Rats (cannulated).

  • Dosing: Single bolus IV (2 mg/kg) and PO (10 mg/kg).

  • Sampling:

    • Blood: 0.25, 0.5, 1, 2, 4, 8, 24h post-dose.

    • Brain Tissue: Terminal harvest at

      
       (usually 1-2h post-dose).
      
  • Analysis: LC-MS/MS quantification.

  • Success Metric: Brain-to-Plasma ratio (

    
    ) > 0.3 indicates potential for CNS activity.
    
Efficacy Model: Elevated Plus Maze (EPM) for Anxiety

If the derivative targets CNS receptors (e.g., serotonergic), the EPM is the gold standard validation.

Protocol:

  • Apparatus: A "plus" shaped maze elevated 50cm off the ground, with two open arms and two enclosed arms.

  • Dosing: Administer compound IP or PO 30-60 mins prior to testing.

  • Procedure:

    • Place rat in the center zone facing an open arm.

    • Record behavior for 5 minutes using video tracking (e.g., EthoVision).

  • Metrics:

    • Time in Open Arms: Anxiolytic compounds (like diazepam) significantly increase this.

    • Total Distance Moved: Control for sedative effects (false positives).

Part 4: Data Presentation & Analysis

Summary of Recommended Models
Therapeutic AreaTarget MechanismRecommended ModelKey Readout
Oncology PI3K / mTOR InhibitionPC-3 Xenograft (Nude Mice)Tumor Volume (

), %TGI
CNS (Anxiety) 5-HT / GABA modulationElevated Plus Maze (Rat)% Time in Open Arms
CNS (Depression) Monoamine reuptakeForced Swim Test (Mouse)Immobility Time (sec)
ADME BBB PermeabilityRat PK (Brain Homogenate)

(Brain/Plasma Ratio)
Experimental Workflow Diagram

Workflow Step1 Scaffold Synthesis (3-Morpholin-4-ylmethyl-benzonitrile) Step2 In Vitro Screening (Enzyme/Cell Assays) Step1->Step2 Step3 PK Validation (Rat IV/PO) Step2->Step3 Decision Brain Penetrant? Step3->Decision Model_CNS CNS Model (Elevated Plus Maze) Decision->Model_CNS Yes (Kp > 0.3) Model_Onc Oncology Model (Xenograft) Decision->Model_Onc No (Peripheral Target)

Caption: Decision tree for selecting the appropriate animal model based on pharmacokinetic properties.

References

  • Fun, H. K., et al. (2011).[1] "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile."[1] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1600.[1] Link

    • Context: Structural analysis of the morpholine-benzonitrile motif, highlighting the chair conform
  • Somashekhar, M., et al. (2016). "Synthesis and antimicrobial activity of morpholine derivatives." ResearchGate. Link

    • Context: Protocols for synthesizing morpholine-benzonitrile intermediates and their valid
  • Matrix Fine Chemicals. "3-[(Morpholin-4-yl)methyl]benzonitrile Product Data." Link

    • Context: Physicochemical properties and CAS verification (857283-91-1) for the specific scaffold.[2]

  • Garces, A. E., et al. (2008). "New Process for the Synthesis of Morpholinylbenzenes." US Patent Application 20080045708. Link

    • Context: Industrial synthesis methods for morpholine-substituted benzonitriles, essential for scaling up for animal studies.[3]

  • Jemal, A., et al. (2011). "Global cancer statistics." CA: A Cancer Journal for Clinicians. (Referenced for PC-3/MCF-7 model relevance in PI3K research).

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of 3-(Morpholin-4-ylmethyl)benzonitrile Analogs for Kinase Inhibitor Discovery

Introduction: The Rationale for Screening Morpholine-Benzonitrile Scaffolds In the landscape of modern drug discovery, the identification of novel small molecule inhibitors for key cellular targets is a paramount objecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Morpholine-Benzonitrile Scaffolds

In the landscape of modern drug discovery, the identification of novel small molecule inhibitors for key cellular targets is a paramount objective. High-Throughput Screening (HTS) serves as the cornerstone of this effort, enabling the rapid evaluation of vast chemical libraries to identify "hits" that can be optimized into lead compounds.[1][2] This document provides a detailed guide for designing and executing an HTS campaign focused on a library of 3-(Morpholin-4-ylmethyl)benzonitrile analogs.

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles.[3] Its presence can improve aqueous solubility and bioavailability, crucial attributes for drug candidates.[4][5] The benzonitrile moiety is also a versatile pharmacophore, with the nitrile group acting as a key interaction point—a hydrogen bond acceptor or a polar contact—in the active sites of numerous enzymes.[6] Specifically, both morpholine and benzonitrile-containing compounds have demonstrated significant activity as kinase inhibitors, a class of enzymes frequently dysregulated in diseases like cancer.[7][8] The phosphatidylinositol 3-kinase (PI3K) family, in particular, is a well-validated cancer target where morpholine-containing inhibitors have shown promise.[8][9]

This guide, therefore, proposes a robust HTS cascade to identify potent and selective kinase inhibitors from a library of 3-(Morpholin-4-ylmethyl)benzonitrile analogs, using PI3Kα as the primary target. We will detail a primary biochemical assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and a secondary, confirmatory cell-based assay to measure downstream pathway modulation.

Pre-Screening Considerations: Ensuring Library and Assay Quality

Before initiating a large-scale screen, meticulous preparation is essential to ensure data quality and minimize false positives.[10]

1. Analog Library Preparation and Quality Control:

  • Solubilization: Analogs should be dissolved in 100% DMSO to create high-concentration stock plates (e.g., 10 mM). DMSO is the standard solvent for HTS due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.[11]

  • Purity Analysis: The purity of a representative subset of the library should be assessed via LC-MS to ensure structural integrity and the absence of significant impurities that could interfere with the assay.

  • Plate Formatting: Stock plates are typically formatted in 384-well plates. From these, intermediate and final assay-ready plates are prepared using automated liquid handlers to ensure precision and minimize variability.[12] For the primary screen, compounds are typically tested at a single high concentration (e.g., 10 µM).

2. Assay Development and Validation: The foundation of a successful HTS campaign is a robust and reproducible assay.[13][14] The chosen assay must be miniaturized for a 384- or 1536-well format and validated to ensure it can reliably distinguish hits from inactive compounds.[11]

  • Assay Miniaturization: The assay volume is reduced to minimize reagent consumption. This process requires re-optimization of reagent concentrations to maintain a robust signal window.[11]

  • Statistical Validation (Z'-factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation. An assay is considered excellent for HTS when the Z'-factor is consistently ≥ 0.5.[11] The Z'-factor is calculated using positive and negative controls run on multiple plates before starting the full screen.

Primary Screening Protocol: Biochemical TR-FRET Assay for PI3Kα Inhibition

For the primary screen, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This technology is a specific form of TR-FRET that is highly amenable to HTS due to its robustness, low background, and resistance to interference from fluorescent compounds.[15][16] We will utilize an assay that measures the phosphorylation of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9]

Principle of the Assay: The assay quantifies the amount of PIP3 produced by the PI3Kα enzyme. A biotinylated PIP3 tracer, a europium (Eu)-labeled anti-GST antibody (which binds to a GST-tagged PH domain protein), and a streptavidin-conjugated acceptor fluorophore (e.g., APC) are used. In the absence of enzymatic activity (or in the presence of an inhibitor), the GST-PH domain binds to the biotin-PIP3 tracer, bringing the Eu-donor and APC-acceptor into close proximity, resulting in a high TR-FRET signal. When PI3Kα is active, it produces unlabeled PIP3, which competes with the tracer for binding to the GST-PH domain. This competition disrupts the FRET pair, leading to a decrease in the TR-FRET signal. The signal is therefore inversely proportional to enzyme activity.

Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Compound Plating (384-well plate) Analogs @ 10 µM Enzyme 2. Enzyme Addition (Recombinant PI3Kα) Compound->Enzyme PreIncubate 3. Pre-incubation (15 min @ RT) Enzyme->PreIncubate Initiate 4. Reaction Initiation (Add ATP/PIP2 Substrate) PreIncubate->Initiate React 5. Incubation (60 min @ RT) Initiate->React Stop 6. Stop & Detect (Add HTRF Reagents) React->Stop Read 7. Read Plate (TR-FRET Signal) Stop->Read

Caption: Workflow for the primary biochemical HTS assay.

Detailed Protocol: This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating: Using an acoustic liquid handler, dispense 200 nL of each analog from the 1 mM DMSO stock plates into the assay plates. This results in a final compound concentration of 10 µM in the assay. Also plate positive controls (a known PI3Kα inhibitor, e.g., Wortmannin) and negative controls (DMSO vehicle).

  • Enzyme Preparation & Addition: Prepare a solution of recombinant human PI3Kα enzyme in kinase reaction buffer. Add 10 µL of the enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a solution containing the substrate (PIP2) and ATP in kinase reaction buffer. Initiate the kinase reaction by adding 10 µL of this mixture to each well. The final ATP concentration should be at its Km value for the enzyme to ensure competitive inhibitors can be identified.[16]

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing the biotin-PIP3 tracer, Eu-labeled antibody, GST-PH domain, and streptavidin-APC.

  • Final Incubation & Plate Reading: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to equilibrate. Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.

Secondary Screening Protocol: Cell-Based p-AKT Downregulation Assay

Hits from the primary screen must be validated in a more physiologically relevant context. A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a cellular environment. Since AKT is a direct downstream substrate of PI3K, measuring the phosphorylation of AKT (p-AKT) is a reliable readout of PI3K pathway activity.[8]

Principle of the Assay: This assay uses a cancer cell line with a constitutively active PI3K pathway (e.g., SKOV-3, which often has PI3K pathway mutations).[8] The cells are treated with the hit compounds. If a compound successfully inhibits PI3Kα, the downstream phosphorylation of AKT will be reduced. The level of p-AKT is then quantified using a sensitive immunoassay technology like AlphaLISA® (Amplified Luminescent Proximity Homogenous Assay).

Signaling Pathway Diagram:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates pAKT p-AKT (Active) AKT->pAKT Downstream Cell Growth & Survival pAKT->Downstream Analog 3-(Morpholin-4-ylmethyl) benzonitrile Analog Analog->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway targeted by the analogs.

Detailed Protocol:

  • Cell Plating: Seed SKOV-3 cells into 384-well cell culture plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds identified in the primary screen. Treat the cells with the compounds for a defined period (e.g., 2 hours).

  • Cell Lysis: Aspirate the culture medium and add a lysis buffer containing protease and phosphatase inhibitors to each well.

  • Detection: Transfer the cell lysates to a 384-well assay plate. Add the AlphaLISA® Acceptor beads conjugated to an anti-p-AKT antibody and Donor beads conjugated to an anti-total AKT antibody.

  • Incubation: Incubate the plate in the dark at room temperature for 90 minutes.

  • Plate Reading: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of p-AKT in the cell lysate.

Data Analysis, Hit Identification, and Validation

Rigorous data analysis is critical to confidently identify true hits and eliminate artifacts.[10]

1. Primary Screen Data Analysis:

  • Ratio Calculation: For the TR-FRET assay, calculate the emission ratio (Acceptor/Donor).

  • Normalization: Normalize the data on a per-plate basis. The signal from the negative control (DMSO) wells is set as 0% inhibition, and the signal from the positive control (Wortmannin) wells is set as 100% inhibition.

  • Hit Identification: A "hit" is defined as a compound that causes a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.[11]

2. Hit Confirmation and IC₅₀ Determination:

  • Re-testing: All initial hits must be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested in the primary biochemical assay across a range of concentrations (typically an 8- to 10-point serial dilution). The resulting data are plotted to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

3. Secondary Screen Data Analysis:

  • Data from the cell-based assay is normalized similarly, and IC₅₀ values for the reduction of p-AKT are calculated. A compound is considered a "validated hit" if it shows dose-dependent activity in both the biochemical and cell-based assays.

Example Data Summary: The table below presents hypothetical data for a selection of analogs from the screening campaign.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC₅₀ (µM) [PI3Kα]Cellular IC₅₀ (µM) [p-AKT]
MNB-0018.2> 50> 50
MNB-00291.50.150.45
MNB-00345.35.215.8
MNB-00488.70.210.58
MNB-00512.1> 50> 50
Wortmannin98.90.0020.015

In this example, MNB-002 and MNB-004 would be prioritized as high-quality hits for further lead optimization studies due to their potent activity in both the biochemical and cellular assays.

Conclusion

This application note outlines a comprehensive and robust HTS strategy for the identification of novel kinase inhibitors from a library of 3-(Morpholin-4-ylmethyl)benzonitrile analogs. By combining a highly sensitive primary biochemical TR-FRET assay with a physiologically relevant secondary cell-based assay, this workflow provides a self-validating system for identifying high-quality, cell-permeable hits. The methodologies described herein are grounded in established HTS principles and leverage industry-standard technologies to ensure the generation of reliable and actionable data, paving the way for subsequent structure-activity relationship (SAR) studies and lead optimization.

References

  • Schlessinger, J., & Ullrich, A. (1992). Growth factor signaling by receptor tyrosine kinases. Neuron, 9(3), 383-391. [Link]

  • Wikipedia. (2024). High-throughput screening. Retrieved from [Link]

  • Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 134-147. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Bonandi, E., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Tzara, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 27(15), 4933. [Link]

  • González-Menéndez, V., et al. (2021). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 7(11), 906. [Link]

  • Macdonald, S. J. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]

  • G. S. K. K. A. G. S. T. M. P. S. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. Retrieved from [Link]

  • Goh, J. K., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE, 13(7), e0200989. [Link]

  • Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Ho, K. F., et al. (2013). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1564. [Link]

  • PatSnap. (n.d.). Benzonitrile patented technology retrieval search results. Eureka. Retrieved from [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]

  • de Souza, T. B., & de L. Moreira, D. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1157-1175. [Link]

  • Google Patents. (n.d.). Preparation of morpholine.
  • Bridgford, J. L., et al. (2018). Current and emerging target identification methods for novel antimalarials. Trends in Parasitology, 34(11), 973-986. [Link]

  • Cai, H., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][12][17][18]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Gal, M., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470-2484. [Link]

  • Google Patents. (n.d.). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents. (n.d.). Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Purification of 3-(Morpholin-4-ylmethyl)benzonitrile

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the chromatographic purification of 3-(Morpholin-4-ylmethyl)benzonitrile. The advice herein is grounded in the principles of separation...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the chromatographic purification of 3-(Morpholin-4-ylmethyl)benzonitrile. The advice herein is grounded in the principles of separation science, tailored to the specific chemical properties of this molecule.

Understanding the Molecule: 3-(Morpholin-4-ylmethyl)benzonitrile

Before troubleshooting, it's crucial to understand the structure of our target compound. It possesses a moderately polar benzonitrile group and a basic morpholine ring. This basicity is a key factor in many common chromatography issues. A likely synthetic route is the reductive amination of 3-formylbenzonitrile with morpholine, which helps us anticipate potential impurities.

Potential Impurities:

  • Unreacted 3-formylbenzonitrile (starting material)

  • Unreacted morpholine (starting material)

  • Reducing agent byproducts (e.g., borate salts if using NaBH₄)

  • Over-reduced side products (e.g., the corresponding alcohol from the aldehyde)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?

A1: Root Cause Analysis

This is a classic sign of strong interaction between the basic nitrogen of the morpholine ring and acidic silanol groups on the surface of standard silica gel. This interaction leads to a non-ideal adsorption/desorption process, resulting in "peak tailing" or streaking.

Troubleshooting Protocol:

  • Baseline the TLC: First, run a TLC using a standard mobile phase (e.g., 50% Ethyl Acetate in Hexane). You will likely observe significant streaking.

  • Introduce a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) is a common choice. Start with 0.5-1% TEA in your mobile phase and re-run the TLC. The spot should become much more compact.

  • Column Chromatography Implementation: Once you have an optimized mobile phase with TEA on the TLC, apply the same solvent system to your column chromatography.

Workflow: Mitigating Peak Tailing ```dot graph TD { A[Start: Peak Tailing Observed] --> B{Is the target molecule basic?}; B -- Yes --> C[Add basic modifier (e.g., 1% TEA) to mobile phase]; B -- No --> D[Consider alternative issues: overloading, solvent incompatibility]; C --> E{Does tailing improve on TLC?}; E -- Yes --> F[Apply modified mobile phase to column]; E -- No --> G[Increase modifier concentration or try an alternative base (e.g., pyridine)]; F --> H[End: Improved Peak Shape];

}

Caption: TLC-based method development for column chromatography.

Once you have this optimal TLC system, your starting mobile phase for the column should be slightly less polar (e.g., if 30% EtOAc/Hexane gives an Rf of 0.3, start your column with 20% EtOAc/Hexane). This ensures your compound loads onto the column in a tight band.

References

  • Column Chromatography. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

Optimization

overcoming solubility issues with 3-(Morpholin-4-ylmethyl)benzonitrile in assays

Solubility Optimization & Assay Troubleshooting Guide[1] Executive Summary: The Physicochemical Challenge To successfully assay 3-(Morpholin-4-ylmethyl)benzonitrile, you must treat it not as a static solid, but as a pH-d...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Assay Troubleshooting Guide[1]

Executive Summary: The Physicochemical Challenge

To successfully assay 3-(Morpholin-4-ylmethyl)benzonitrile, you must treat it not as a static solid, but as a pH-dependent switch .[1]

The molecule consists of a lipophilic benzonitrile core and a basic morpholine tail. The morpholine nitrogen has a pKa of approximately 7.4 – 7.8 (influenced by the electron-withdrawing nitrile group).

  • pH < 7.0: The nitrogen is protonated (

    
    ).[1] The molecule is cationic and highly soluble in aqueous media.[1]
    
  • pH > 7.4: The nitrogen deprotonates (

    
    ).[1] The molecule becomes neutral and lipophilic.[1] This is where precipitation occurs. [2][3][4]
    

Most physiological assays run at pH 7.[1]4. Consequently, this compound sits exactly on the "solubility cliff" during standard experiments.[1]

Module 1: Stock Solution Management

The Root Cause of Variability: DMSO is hygroscopic. It absorbs water from the atmosphere, which raises the polarity of the solvent and causes the neutral form of MMBN to crash out inside your storage tube.

Protocol: The "Dry-Stock" Standard
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%) stored under nitrogen or argon.[1]

  • Vessel: Use glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS), which can leach plasticizers in 100% DMSO.[1]

  • Visual Check: Before every assay, hold the vial against a light source.

    • Clear: Good.[1]

    • Hazy/Vortexing particulates:Do not use. Sonication may redissolve it temporarily, but it will crash immediately in the assay.

Data: Solvent Compatibility Matrix
SolventSolubility RatingSuitability for AssayNotes
100% DMSO Excellent (>50 mM)HighStandard stock solvent.[1] Keep anhydrous.[1][5]
Ethanol Good (>10 mM)ModerateHigh evaporation rate alters concentration over time.[1]
PBS (pH 7.4) Poor (<100 µM)LowHigh Risk. Neutral species precipitates.[1]
Acetate Buffer (pH 5.0) Excellent (>10 mM)HighProtonated species is soluble.[1]

Module 2: The "Intermediate Dilution" Workflow

The Error Source: Direct dilution from 100% DMSO stock into aqueous buffer causes "Solvent Shock." The compound molecules aggregate faster than they can disperse.[1]

Solution: Use an intermediate plate with a transition solvent concentration.[1]

Validated Protocol: Step-Down Dilution
  • Goal: Final Assay Concentration of 10 µM (1% DMSO).

  • Do NOT: Pipette 1 µL of 10 mM stock directly into 99 µL buffer.

Step-by-Step:

  • Stock: Start with 10 mM MMBN in 100% DMSO.

  • Intermediate Step: Dilute 10-fold into 10% DMSO / 90% Water (acidified) .

    • Why? The 10% DMSO keeps the lipophilic core happy, while the water prevents salt shock.

  • Final Step: Dilute 10-fold into your Assay Buffer.[1]

Workflow Visualization

The following diagram illustrates the logic flow to prevent "Solvent Shock."

DilutionProtocol Stock 10mM Stock (100% DMSO) Shock Direct Dilution (Precipitation Risk) Stock->Shock 1:1000 into Buffer Inter Intermediate Plate (10% DMSO / H2O) Stock->Inter 1:10 Dilution Assay Final Assay Well (1% DMSO / Buffer) Inter->Assay 1:10 Dilution

Figure 1: The Intermediate Dilution Strategy prevents kinetic precipitation by gradually acclimating the compound to aqueous conditions.

Module 3: Assay Buffer Optimization

If the compound precipitates even with proper dilution, you must modify the assay buffer thermodynamics.

Strategy A: pH Tuning (The "Proton Lock")

Because MMBN is a base, lowering the pH stabilizes the soluble cation.

  • Action: If your enzyme/cell line tolerates it, lower the assay pH from 7.4 to 7.0 or 6.8 .

  • Result: This slight shift can increase solubility by 5-10 fold by shifting the equilibrium toward the protonated morpholine.

Strategy B: Carrier Proteins

Lipophilic compounds bind non-specifically to plastics.[1] Carrier proteins act as a "shuttle."[1]

  • Action: Add 0.01% - 0.1% BSA (Bovine Serum Albumin) or HSA to the buffer.[1]

  • Mechanism: Albumin binds the neutral form of MMBN, keeping it in solution and releasing it slowly to the target.

  • Warning: High BSA (>0.5%) may reduce potency (IC50 shift) due to free-drug depletion.[1]

Strategy C: Surfactants
  • Action: Add 0.01% Tween-20 or Triton X-100 .[1]

  • Mechanism: Prevents the formation of micro-aggregates.

Troubleshooting FAQs

Q1: My IC50 curve plateaus at 50% inhibition. Is the compound inactive? A: Likely not.[1] This is a classic signature of solubility-limited absorption.[1] The compound has reached its solubility limit (e.g., 10 µM).[1][5] Adding more compound just creates more precipitate, not more dissolved drug.[1]

  • Fix: Check the well for turbidity (microscopy) or dynamic light scattering (DLS).[1] Retest with 0.05% Tween-20.

Q2: The compound works in enzymatic assays but fails in cell-based assays. A: In cell media (pH 7.4), the compound is largely neutral. While this is good for membrane permeability, it risks precipitation if the concentration is too high (>50 µM).

  • Fix: Ensure the pre-dilution is done in media containing serum (FBS).[1] The serum proteins (albumin) will solubilize the compound before it hits the cells.

Q3: Can I use acid to dissolve the stock? A: Yes. Creating a salt form (e.g., MMBN-Hydrochloride) is a permanent solution.[1]

  • Protocol: Add 1 equivalent of HCl to your DMSO stock.[1] This locks the morpholine in the protonated (

    
    ) state, significantly improving aqueous tolerance upon dilution.
    

Mechanistic Visualization: The pH Solubility Switch

Understanding the protonation state is critical for experimental design.[1]

SolubilitySwitch Acid Acid Physio Physiological pH (7.4) Equilibrium Transition Zone Risk Area Acid->Physio Add Buffer Basic Basic Physio->Basic Add Base Basic->Acid Add HCl (Salt Formation)

Figure 2: The solubility of MMBN is inversely proportional to pH. Keeping pH near or below the pKa (approx 7.4) ensures solubility.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Solubility and pKa).

  • NCATS Assay Guidance Manual.Compound Management and Handling.

  • Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by identifying and correcting for compound precipitation.[1] Journal of Biomolecular Screening.[1][2][6]

  • PubChem Compound Summary.Morpholine (CID 8083) Physicochemical Properties.

    • [1]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 3-(Morpholin-4-ylmethyl)benzonitrile

Ticket ID: NMR-3MMB-001 Subject: Interpretation Guide & Troubleshooting for 3-(Morpholin-4-ylmethyl)benzonitrile Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-3MMB-001 Subject: Interpretation Guide & Troubleshooting for 3-(Morpholin-4-ylmethyl)benzonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the structural validation of 3-(Morpholin-4-ylmethyl)benzonitrile . This molecule combines a meta-substituted aromatic system with a saturated heterocycle (morpholine), creating distinct regions in the NMR spectrum that are susceptible to solvent effects, pH changes, and conformational dynamics.

The following protocols are designed to troubleshoot common assignment ambiguities, particularly distinguishing the meta-substitution pattern and resolving morpholine ring dynamics.

Part 1: Spectral Assignment Reference (1H NMR)

Solvent Reference: CDCl₃ (Residual peak @ 7.26 ppm) Field Strength: ≥ 400 MHz recommended for aromatic resolution.

RegionProtonsMultiplicityApprox.[1][2] Shift (δ ppm)Assignment Logic
Aromatic H-2Singlet (br)7.55 – 7.65Most Deshielded: Flanked by CN and CH₂-N (synergistic anisotropic effect).
Aromatic H-4Doublet7.50 – 7.60Ortho to CN: Strong electron-withdrawing deshielding.
Aromatic H-6Doublet7.40 – 7.50Ortho to Alkyl: Less deshielded than H-4.
Aromatic H-5Triplet7.35 – 7.45Meta to both: Often the most upfield aromatic signal; characteristic t splitting (

Hz).
Benzylic Ar-CH₂-NSinglet3.45 – 3.55Diagnostic Peak: Sharp singlet verifying the linker integrity.
Aliphatic O-CH₂ (x4)Triplet (m)3.65 – 3.75Deshielded: Proximity to Oxygen.
Aliphatic N-CH₂ (x4)Triplet (m)2.40 – 2.50Shielded: Proximity to Nitrogen.

Note: Chemical shifts are concentration and pH-dependent. In salt forms (e.g., HCl salt), the benzylic and N-CH₂ protons shift significantly downfield (+0.5 to +1.0 ppm).

Part 2: Troubleshooting & FAQs

Issue 1: "My morpholine peaks are broad or undefined."

Diagnosis: Conformational Exchange Broadening. The morpholine ring exists in a chair conformation.[3][4][5] At room temperature, the ring undergoes rapid chair-to-chair inversion. If your sample is slightly acidic or cold, this exchange slows down on the NMR timescale, causing the signals to broaden or split into complex multiplets (axial vs. equatorial).

Troubleshooting Protocol:

  • Check pH: Ensure the sample is a free base. Trace acid (from CDCl₃ degradation) can protonate the nitrogen, locking the conformation.

    • Action: Add 1 drop of solid K₂CO₃ or a drop of NaOD/D₂O to the NMR tube and shake. If peaks sharpen, it was a pH issue.

  • Temperature Study:

    • Action: Run the spectrum at 310 K (+37°C). Increased thermal energy accelerates the ring flip, averaging the signals into sharp triplets.

Issue 2: "I cannot distinguish the aromatic isomers (Ortho vs. Meta vs. Para)."

Diagnosis: Second-Order Coupling Effects. Meta-substituted rings often show overlap. The key to confirming the 3-substituted (meta) isomer over the 4-substituted (para) isomer is the splitting pattern.

Validation Logic:

  • Para-isomer: Would show a symmetric AA'BB' system (two "roofing" doublets).

  • Meta-isomer (Target): Must show a distinct singlet (H-2), two doublets (H-4, H-6), and one triplet (H-5).

Graphviz Workflow for Isomer Verification:

IsomerCheck cluster_coupling Coupling Constants (J) Start Start: Aromatic Region Analysis (7.3 - 7.7 ppm) Pattern Identify Splitting Pattern Start->Pattern Symm Symmetric AA'BB' System? (Two large doublets) Pattern->Symm Asymm Asymmetric Pattern? (s, d, d, t) Pattern->Asymm Para Result: Para-isomer (Wrong) Symm->Para Yes Meta Result: Meta-isomer (Correct) 3-(Morpholin-4-ylmethyl)benzonitrile Asymm->Meta Yes Detail Check J-values: Ortho (d) ~ 7-8 Hz Meta (s) ~ 1-2 Hz Meta->Detail

Figure 1: Decision tree for distinguishing meta-substitution from para-isomers based on splitting patterns.

Issue 3: "There is an extra singlet around 10.0 ppm or 5.4 ppm."[2]

Diagnosis: Hydrolysis or Starting Material Contamination. The cyano group (-CN) is stable but can hydrolyze under harsh conditions. The morpholine formation usually involves reductive amination of an aldehyde.

Impurity Fingerprint Table:

Signal (ppm)MultiplicityLikely ImpuritySource
9.9 - 10.1 Singlet3-CyanobenzaldehydeUnreacted Starting Material
~8.0 Broad SingletAmide (-CONH₂)Partial Hydrolysis of Nitrile
5.30 SingletDichloromethane (DCM)Extraction Solvent
1.56 SingletWater (in CDCl₃)Wet Solvent/Hygroscopic Salt

Part 3: Advanced Morpholine Dynamics

Understanding the morpholine signal requires recognizing the AA'XX' spin system.[3] While often simplified to "triplets," these are actually complex second-order multiplets.

Visualizing the Ring Flip:

MorpholineDynamics Chair1 Chair Form A (Axial/Equatorial distinct) Transition Ring Flip (Energy Barrier) Chair1->Transition k1 Chair2 Chair Form B (Inverted) Transition->Chair2 k-1 Slow Slow Exchange (Cold/Salt) Broad/Complex Peaks Transition->Slow Low Temp / Low pH Fast Fast Exchange (RT/Free Base) Average 'Triplet' Signals Transition->Fast Room Temp / High pH

Figure 2: Conformational dynamics of the morpholine ring. Fast exchange at room temperature averages the axial and equatorial environments, simplifying the spectrum.

Part 4: Experimental Validation Protocol

To confirm the structure definitively, perform the following "Salt Break" Experiment if the spectrum is ambiguous:

  • Baseline Scan: Acquire 1H NMR of the sample in CDCl₃.

  • Acidification (Salt Formation): Add 10 µL of TFA (Trifluoroacetic acid) or HCl in ether.

    • Observation: The morpholine N-CH₂ protons (originally ~2.4 ppm) will shift downfield to ~3.0–3.5 ppm due to protonation. The benzylic singlet will also shift downfield.

  • Neutralization (Recovery): Add excess solid Na₂CO₃ directly to the tube and shake for 2 minutes. Filter or decant.

    • Observation: The spectrum should return to the Baseline state.

References

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 3265 (Morpholine derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Common Impurities. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants in meta-disubstituted benzenes).
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 3-(Morpholin-4-ylmethyl)benzonitrile

Welcome to the technical support center for 3-(Morpholin-4-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Morpholin-4-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for maintaining the integrity of this compound during storage and handling. Our goal is to equip you with the necessary knowledge to prevent degradation and ensure the reliability of your experimental outcomes.

Introduction: Understanding the Molecule

3-(Morpholin-4-ylmethyl)benzonitrile is a bifunctional molecule featuring a benzonitrile group and a morpholine ring linked by a methylene bridge. This unique structure, while valuable in many research applications, also presents specific stability challenges. The primary points of potential degradation are the nitrile functional group and the morpholine ring. Understanding the vulnerabilities of these moieties is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(Morpholin-4-ylmethyl)benzonitrile?

A1: The two main degradation pathways are:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group on the benzene ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid (3-(morpholin-4-ylmethyl)benzoic acid). While this reaction is typically slow at room temperature, it can be accelerated by the presence of moisture and catalytic amounts of acids or bases.

  • Oxidation of the Morpholine Ring: The tertiary amine within the morpholine ring can be oxidized. This can lead to the formation of an N-oxide or even ring-opening degradation products. Oxidizing agents, exposure to air (oxygen) over prolonged periods, and light can promote these oxidative processes.

Q2: What are the ideal storage conditions for 3-(Morpholin-4-ylmethyl)benzonitrile?

A2: To minimize degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Protect from light by using an amber vial or storing in a dark place.Light can provide the energy to initiate and accelerate oxidative degradation pathways.
Container Use a tightly sealed, clean, and dry glass container.Prevents the ingress of moisture and atmospheric gases. Glass is generally inert to this compound.

Q3: I suspect my sample of 3-(Morpholin-4-ylmethyl)benzonitrile has degraded. How can I confirm this?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its potential degradation products. A reversed-phase HPLC method with UV detection would be a good starting point. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. Degradation can be identified by the appearance of new signals corresponding to the degradation products (e.g., a carboxylic acid proton signal in 1H NMR) or changes in the chemical shifts of the parent molecule.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of any impurities or degradation products. This is particularly useful for confirming the identity of suspected degradation products.

  • Gas Chromatography (GC): GC can also be used for purity assessment, especially for identifying volatile impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Appearance of a new peak with a shorter retention time in reverse-phase HPLC. Hydrolysis of the nitrile to a more polar carboxylic acid. The carboxylic acid product is more polar than the nitrile and will elute earlier on a non-polar stationary phase. To confirm, you can use LC-MS to check for a mass corresponding to the hydrolyzed product.
Unexpected broadening of peaks in the NMR spectrum. Paramagnetic impurities or sample heterogeneity. This could be due to trace metal contamination from storage containers or oxidative degradation leading to radical species. Filter the sample and re-acquire the spectrum. If the issue persists, consider re-purification.
A gradual yellowing of the solid compound over time. Oxidative degradation. Oxidation of the morpholine ring can sometimes lead to colored byproducts. This is a visual indicator that the compound should be checked for purity using the analytical methods mentioned above. Storing under an inert atmosphere can prevent this.
Inconsistent results in biological assays. Degradation of the active compound. If the biological activity of your compound appears to decrease over time, it is crucial to re-assess its purity. The degradation products may be inactive or have different activities, leading to unreliable data.

Experimental Protocols

Protocol 1: Routine Purity Check by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor for the appearance of new peaks. The parent compound should have a consistent retention time.

Protocol 2: Preparation for Long-Term Storage
  • Aliquot: Divide the bulk sample into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting: Place the aliquots in amber glass vials. Purge each vial with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Sealing: Immediately and tightly cap the vials. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vials in a freezer at -20°C.

Visualizing Degradation Pathways and Prevention

Below are diagrams illustrating the primary degradation pathways and the logical workflow for troubleshooting.

cluster_degradation Potential Degradation Pathways Parent 3-(Morpholin-4-ylmethyl)benzonitrile Hydrolysis_Product 3-(Morpholin-4-ylmethyl)benzoic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Oxidation_Product N-Oxide or Ring Cleavage Products Parent->Oxidation_Product Oxidation (O₂, Light)

Caption: Primary degradation pathways of 3-(Morpholin-4-ylmethyl)benzonitrile.

cluster_troubleshooting Troubleshooting Workflow Start Suspected Degradation Analysis Purity Analysis (HPLC, NMR, MS) Start->Analysis Degraded Degradation Confirmed? Analysis->Degraded Pure Compound is Pure Degraded->Pure No Action Review Storage Conditions & Re-purify if necessary Degraded->Action Yes

Caption: A logical workflow for troubleshooting suspected sample degradation.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine degradation by M. aurum MO1 cells.¹H-NMR spectra of samples... [Image]. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786–1793.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed Central. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting

improving the selectivity of 3-(Morpholin-4-ylmethyl)benzonitrile derivatives

Ticket Category: Medicinal Chemistry & Lead Optimization Status: Open Support Tier: Senior Application Scientist[1] Introduction: The Scaffold Architecture Welcome to the Technical Support Center. You are likely working...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Medicinal Chemistry & Lead Optimization Status: Open Support Tier: Senior Application Scientist[1]

Introduction: The Scaffold Architecture

Welcome to the Technical Support Center. You are likely working with 3-(Morpholin-4-ylmethyl)benzonitrile as a pharmacophore for kinase inhibition (e.g., PI3K, mTOR, LRRK2).[1] This scaffold relies on the morpholine oxygen as a hydrogen bond acceptor (HBA) for the kinase hinge region, while the benzonitrile moiety targets hydrophobic pockets or acts as a bioisostere for carbonyls.

The following troubleshooting modules address the most common ticket we receive: "How do I improve selectivity without killing potency?"

Module 1: Selectivity Engineering (Design Phase)

Ticket #101: "My compound is equipotent against PI3K and mTOR. How do I differentiate?"

Diagnosis: The ATP-binding pockets of PI3K and mTOR are highly homologous.[1] The morpholine oxygen binds to the hinge valine in both. Standard morpholine fits both pockets comfortably, leading to promiscuity.[1]

Troubleshooting Protocol: You must exploit subtle steric differences in the binding pocket depth.

  • Switch to Bridged Morpholines:

    • Action: Replace the standard morpholine with a bridged bicyclic morpholine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).

    • Mechanism: mTOR has a deeper pocket due to a specific residue difference (Phe961 in PI3K vs. Leu in mTOR).[1][2][3] The bridged morpholine is bulkier; it fits into the deeper mTOR pocket but clashes sterically with the shallower PI3K pocket.

    • Expected Outcome: Up to >1000-fold selectivity for mTOR over PI3K [1].[1][2]

  • Chirality Check:

    • Action: If using substituted morpholines (e.g., 3-methylmorpholine), separate the enantiomers immediately.[1]

    • Mechanism: The (S)-enantiomer often directs the vector of the oxygen lone pair differently than the (R)-enantiomer, drastically altering hinge interaction geometry.[1]

Ticket #102: "I am seeing off-target hits on the broader kinome (e.g., LRRK2 vs. broad panel)."

Diagnosis: The flexible methylene linker allows the benzonitrile ring to rotate freely, adopting conformations that may fit multiple off-target kinases.

Troubleshooting Protocol:

  • Induce Atropisomerism (Twisted Conformation):

    • Action: Introduce a substituent (F, Cl, Me) on the benzene ring at the position ortho to the methylene linker.

    • Mechanism: This forces the benzene ring to twist out of plane relative to the morpholine vector due to steric clash (A1,3 strain). If your target kinase accommodates this twist but off-targets require a planar conformation, selectivity increases.[1]

  • Benzonitrile Bioisosterism:

    • Action: If the nitrile is interacting promiscuously with cysteine residues (rare but possible reversible covalent interaction), replace the -CN with a cyclopropyl or difluoromethyl group.[1]

Module 2: Synthetic Troubleshooting (Make Phase)

Ticket #201: "Low yields during the formation of the morpholine-benzyl bond."

Diagnosis: You are likely using a standard SN2 displacement (Benzyl halide + Morpholine) and experiencing aggregation or poly-alkylation.[1]

Troubleshooting Protocol:

  • Step 1: Switch solvent to Acetonitrile (MeCN) or DMF .[1]

  • Step 2: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) if using a benzyl chloride.[1]

  • Step 3: Stoichiometry Check: Use 1.2 to 1.5 equivalents of morpholine.[1] Excess morpholine acts as a scavenger for the HCl generated.

  • Alternative Route: If SN2 fails due to sterics (e.g., ortho-substituted rings), switch to Reductive Amination :

    • Reagents: 3-Cyanobenzaldehyde + Morpholine + STAB (Sodium Triacetoxyborohydride).[1]

    • Note: Maintain pH ~5-6 with acetic acid to facilitate imine formation without hydrolyzing the nitrile.[1]

Ticket #202: "The nitrile group is hydrolyzing to an amide/acid during workup."

Diagnosis: Nitriles are sensitive to strong acids or bases at high temperatures, often used during the deprotection of other groups or harsh workups.

Troubleshooting Protocol:

  • Avoid: Concentrated HCl or NaOH at reflux.

  • Fix: If you must perform an acidic step (e.g., Boc removal elsewhere on the molecule), use TFA/DCM (1:[1]1) at 0°C .

  • Workup: Quench reactions with saturated NaHCO3 rather than strong caustic solutions.

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision path for optimizing this scaffold.

SelectivityOptimization Start Lead Compound: 3-(Morpholin-4-ylmethyl)benzonitrile CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckSelectivity Is Selectivity > 50-fold? CheckPotency->CheckSelectivity Yes Issue_Potency ISSUE: Low Potency (Hinge binding weak) CheckPotency->Issue_Potency No Issue_Selectivity ISSUE: Poor Selectivity (Hits PI3K/mTOR/Broad) CheckSelectivity->Issue_Selectivity No Success Candidate Selection CheckSelectivity->Success Yes Sol_Linker SOLUTION: Linker Rigidification (Remove CH2 or Methylate) Issue_Potency->Sol_Linker Optimize Vector Sol_Bridged SOLUTION: Bridged Morpholine (Exploit Pocket Depth) Issue_Selectivity->Sol_Bridged Targeting mTOR? Sol_Ortho SOLUTION: Ortho-Substitution (Twist Conformation) Issue_Selectivity->Sol_Ortho Broad Kinase Hits? Sol_Bridged->CheckPotency Sol_Ortho->CheckPotency Sol_Linker->CheckPotency

Caption: Decision matrix for optimizing the Morpholine-Benzonitrile scaffold based on SAR feedback.

Module 4: Key Data & SAR Summary

Use the table below to benchmark your derivatives against known SAR (Structure-Activity Relationship) trends for this scaffold class [1][2].

Modification ZoneStrategyEffect on SelectivityRisk Factor
Morpholine Ring Bridged (Bicyclic) High (+++) Solubility may decrease; Synthesis complexity increases.[1]
Morpholine Ring C2/C6 Substitution (Me) Medium (++) Creates chiral center; Enantiomers must be separated.[1]
Benzene Core Ortho-F/Cl (to linker) Medium (++) Induces twist; May impact potency if target requires planarity.[1]
Benzonitrile Replace with -CONH2 Low (-) Often reduces permeability (Polar Surface Area increases).[1]
Linker Methylation (Chiral) High (+++) Locks conformation; High synthetic effort.[1]

References

  • Zask, A., et al. (2009).[1][2] "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors."[2][3] Journal of Medicinal Chemistry.

  • Henderson, J. L., et al. (2015).[1][4][5] "Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and In Vivo Active LRRK2 Kinase Inhibitor."[1][4][5] Journal of Medicinal Chemistry.

  • Kumari, A., & Singh, R. K. (2020).[1][6] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

Sources

Optimization

addressing off-target effects of 3-(Morpholin-4-ylmethyl)benzonitrile

This technical guide serves as a specialized support center for researchers utilizing 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1), a "privileged scaffold" widely used as an intermediate in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers utilizing 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1), a "privileged scaffold" widely used as an intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and antimicrobial agents.[1][2]

Topic: Mitigating Off-Target Effects & Assay Interference Role: Senior Application Scientist Status: Operational[1][2]

Executive Summary: The "Privileged Scaffold" Paradox

3-(Morpholin-4-ylmethyl)benzonitrile is not merely a passive building block; it contains two bioactive pharmacophores:[1][2]

  • The Morpholine Ring: A classic ATP-hinge binder.[1][2] While it improves solubility, it is the primary driver of kinase promiscuity (off-target phosphorylation inhibition).[1][2]

  • The Benzonitrile Group: A hydrogen bond acceptor that can, under specific conditions, exhibit reversible covalent interactions with cysteine residues (cysteine targeting).[2]

The Core Problem: When using this molecule (or libraries based on it), "off-target effects" often manifest as pan-assay interference (PAINS) or polypharmacology —where the molecule inhibits multiple kinases rather than a specific target.[2]

Troubleshooting Guide & FAQs

Direct solutions for experimental anomalies observed with this scaffold.

Category A: Kinase Assay Interference[1]

Q1: I am seeing inhibition across my entire kinase panel (PI3K, mTOR, DNA-PK). Is this a specific effect?

  • Diagnosis: Likely Scaffold Promiscuity .[1][2] The morpholine oxygen often mimics the ribose oxygen of ATP, allowing it to bind the "hinge region" of class I PI3K and related kinases indiscriminately.

  • The Fix: You must distinguish between binding and functional inhibition.[2]

    • Run a Thermal Shift Assay (TSA): If the

      
       is identical across diverse kinases, the scaffold is driving non-specific binding.[2]
      
    • Protocol Adjustment: Increase ATP concentration in your assay to

      
       or higher. Competitive inhibitors (like morpholines) will show reduced potency (higher 
      
      
      
      ) as ATP competes for the slot.[2] If
      
      
      remains constant, you are dealing with allosteric or aggregation-based artifacts.[1][2]

Q2: My


 curves are steep (Hill slope > 2.0) and time-dependent.[1][2] Is this covalent binding? 
  • Diagnosis: This suggests Colloidal Aggregation or Nitrile Reactivity .[1][2] While benzonitriles are generally stable, they can form reversible thioimidates with catalytic cysteines in rare cases.[2] More commonly, the hydrophobic benzyl core causes the compound to form micelles that sequester the enzyme.

  • The Fix:

    • Add Detergent: Supplement your assay buffer with 0.01% Triton X-100 or CHAPS .[1][2] If the inhibition disappears, it was aggregation (false positive).[2]

    • Spin-Down Test: Centrifuge the compound solution at high speed (10,000 x g) before adding to the assay. If activity drops, the "inhibitor" was actually a precipitate.[2]

Category B: Cellular & In Vivo Anomalies

Q3: The compound is active in vitro but shows zero efficacy in cell-based assays.[1][2] Why?

  • Diagnosis: Permeability vs. Efflux . The morpholine nitrogen is basic (

    
    ).[2] At physiological pH, a significant fraction is protonated (cationic), which hinders passive diffusion across the lipid bilayer.[2]
    
  • The Fix:

    • PAMPA Assay: Verify passive permeability.[1][2]

    • Prodrug Strategy: If synthesizing derivatives, consider masking the morpholine or replacing it with a bioisostere (e.g., bridged morpholines) to lower basicity and improve lipophilicity.[2]

Q4: We observe unexpected toxicity in liver microsomes. Is the morpholine ring stable?

  • Diagnosis: Metabolic Liability .[1][2] The morpholine ring is susceptible to oxidative metabolism (cytochrome P450-mediated ring opening), leading to reactive aldehyde intermediates which can cause off-target toxicity.[1][2]

  • The Fix:

    • Metabolic Soft Spot Analysis: Incubate with hepatocytes.[1][2] If the morpholine ring opens rapidly, you must substitute the ring (e.g., with a dimethyl-morpholine or oxetane) to block the site of oxidation.[2]

Experimental Protocols (Validation Workflows)

Protocol A: The "Detergent Sensitivity" Test (Rule out Aggregation)

Use this to confirm that your "off-target" effect isn't just sticky compound clumping.[1][2]

Materials:

  • Target Kinase (e.g., PI3K

    
    )[2]
    
  • 3-(Morpholin-4-ylmethyl)benzonitrile (Test Compound)[1][2][3][4]

  • Triton X-100 (Molecular Grade)[2]

Steps:

  • Prepare Two Master Mixes:

    • Mix A: Standard Assay Buffer.

    • Mix B: Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[2]

  • Dose Response: Prepare a 10-point dilution series of the Test Compound in DMSO.

  • Incubation: Add enzyme to both Mix A and Mix B plates. Incubate with compound for 15 mins.

  • Initiation: Add ATP/Substrate to start reaction.[1][2]

  • Readout: Measure kinase activity (ADP-Glo or similar).[1][2]

  • Analysis:

    • Calculate

      
       for Mix A and Mix B.[2]
      
    • Pass Criteria: If

      
      , the inhibition is chemical (real).[2]
      
    • Fail Criteria: If

      
       shifts >10-fold or activity is lost in Mix B, the compound is an aggregator (False Positive).[2]
      
Protocol B: Cysteine Reactivity Counter-Screen (GSH Adduct Assay)

Use this to check if the nitrile is reacting non-specifically with cellular thiols.

Steps:

  • Incubate compound (10 µM) with Glutathione (GSH) (1 mM) in PBS (pH 7.[2]4) at 37°C.[1][2]

  • Monitor at T=0, 1h, 4h, and 24h using LC-MS .[1][2]

  • Search for Mass Shift: Look for [M + 307.3]+ (Compound + GSH).[1][2]

  • Result: >5% adduct formation indicates high risk of off-target covalent modification in vivo.[1][2]

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for validating hits derived from this scaffold.

TroubleshootingFlow Start Observed Off-Target Effect Check1 Is Hill Slope > 2.0? Start->Check1 Aggregator Suspect Aggregation Check1->Aggregator Yes Check2 Is Inhibition ATP-Dependent? Check1->Check2 No (Slope ~1.0) Detergent Run Detergent Sensitivity Test Aggregator->Detergent Allosteric Allosteric/Non-Specific Detergent->Allosteric Activity Lost Clean Valid Pharmacological Hit Detergent->Clean Activity Retained HingeBinder Competitive Hinge Binder (Scaffold Promiscuity) Check2->HingeBinder Yes (IC50 shifts) Check3 Mass Shift in GSH Assay? Check2->Check3 No (IC50 stable) Reactive Cysteine Reactive (Nitrile Warhead) Check3->Reactive Adduct Found Check3->Clean No Adduct

Caption: Decision matrix for distinguishing between true pharmacological inhibition and assay artifacts common to morpholine-benzonitrile scaffolds.

Summary Data: Morpholine-Benzonitrile Profile[1][2]

ParameterValue/CharacteristicImplication for Research
Pharmacophore Morpholine RingHigh Risk: Mimics ATP adenine; frequent cause of kinase cross-reactivity.[1][2]
Reactivity BenzonitrileMedium Risk: Generally stable, but can react with catalytic cysteines (reversible).[2]
Solubility Moderate (

)
Good solubility in acidic media; may precipitate in neutral cellular media.[2]
Metabolism Oxidative Ring OpeningPotential for high clearance in vivo; requires SAR optimization.[2]
Key Counter-Screen Triton X-100 AssayMandatory: Rules out promiscuous aggregation often seen with this scaffold.

References

  • Morpholine Scaffolds in Kinase Inhibition

    • Title: Morpholine as a privileged structure in medicinal chemistry.[2][5][6]

    • Source:Journal of Medicinal Chemistry (Review).[2]

    • Context: Explains the ATP-mimetic properties of the morpholine oxygen.
    • Link:[2]

  • Assay Interference (Aggregation)

    • Title: Promiscuous inhibitors: common causes of non-specific inhibition in high-throughput screening.[1][2]

    • Source:Nature Reviews Drug Discovery.[1][2]

    • Context: Definitive guide on detergent tests (Triton X-100) to rule out aggregation.[1][2]

    • Link:[2]

  • Nitrile Reactivity

    • Title: The nitrile group in medicinal chemistry: from "warhead" to functional group.[2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Details the conditions under which benzonitriles act as electrophiles.
    • Link:[2]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Validation of 3-(Morpholin-4-ylmethyl)benzonitrile

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound such as 3-(Morphol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound such as 3-(Morpholin-4-ylmethyl)benzonitrile, a versatile intermediate in the synthesis of various therapeutic agents, structural integrity is paramount.[1] This guide provides an in-depth, technically-grounded framework for the comprehensive validation of its structure, moving beyond simple confirmation to a holistic understanding of its chemical identity. We will explore the synergistic application of modern analytical techniques, delve into the rationale behind experimental choices, and present a comparative analysis against potential isomers and impurities.

Foundational Understanding: The Expected Structure

Before embarking on experimental validation, it is crucial to have a clear theoretical model of the target molecule. 3-(Morpholin-4-ylmethyl)benzonitrile, with the chemical formula C₁₂H₁₄N₂O and a molecular weight of approximately 202.25 g/mol , comprises three key structural motifs: a benzonitrile group, a morpholine ring, and a methylene bridge.[1][2] The correct connectivity places the morpholinomethyl substituent at the meta-position (position 3) of the benzonitrile ring.

A critical aspect of structural validation is not just confirming the presence of these components, but rigorously proving their specific arrangement and excluding plausible alternatives, such as the ortho- (2-) and para- (4-) isomers.

The Analytical Triad: A Multi-faceted Approach to Validation

No single analytical technique can provide absolute structural proof. Instead, a confluence of spectroscopic and chromatographic methods is employed to build an unassailable case for the molecule's identity. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard approach for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. This provides a single peak for each unique carbon atom.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for determining proton-proton and proton-carbon correlations, respectively.

Interpreting the Spectral Data for 3-(Morpholin-4-ylmethyl)benzonitrile

The expected NMR spectra provide a unique fingerprint for the target molecule. The causality behind the expected chemical shifts and splitting patterns is rooted in the electronic environment of each nucleus.

  • ¹H NMR Spectrum:

    • Aromatic Region (δ 7.4-7.8 ppm): The four protons on the benzonitrile ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The meta-substitution pattern is key here and will differ significantly from the patterns of ortho- or para-isomers.

    • Methylene Bridge (δ ~3.5-3.7 ppm): A singlet integrating to two protons, representing the -CH₂- group connecting the morpholine and benzonitrile moieties. Its chemical shift is influenced by the adjacent nitrogen and the aromatic ring.

    • Morpholine Ring: Two distinct signals, each integrating to four protons, are expected. The protons closer to the oxygen atom (-O-CH₂-) will be downfield (δ ~3.6-3.8 ppm) compared to those closer to the nitrogen atom (-N-CH₂-) (δ ~2.4-2.6 ppm). These typically appear as triplets due to coupling with adjacent methylene protons.

  • ¹³C NMR Spectrum:

    • Nitrile Carbon (δ ~118-120 ppm): A characteristically sharp signal for the -C≡N group.[3]

    • Aromatic Carbons: Six distinct signals for the benzene ring carbons. The carbon attached to the nitrile group and the carbon attached to the methylene bridge will have unique chemical shifts. The substitution pattern dictates the number and positions of these signals.

    • Methylene Bridge Carbon (δ ~62-64 ppm): The carbon of the -CH₂- linker.

    • Morpholine Carbons: Two signals corresponding to the -O-CH₂- (δ ~66-68 ppm) and -N-CH₂- (δ ~53-55 ppm) carbons.

Comparative Analysis: Distinguishing Isomers

The power of NMR lies in its ability to differentiate between isomers. The ortho- and para-isomers of 3-(Morpholin-4-ylmethyl)benzonitrile would produce distinctly different splitting patterns in the aromatic region of the ¹H NMR spectrum due to different symmetry and coupling constants between the aromatic protons.

Isomer Expected ¹H NMR Aromatic Pattern
Ortho- Complex multiplet, potentially with four distinct signals.
Meta- Characteristic pattern for 1,3-disubstitution.
Para- Two doublets, appearing as a more symmetrical AA'BB' system.

This comparative approach provides a self-validating system; the observed spectrum must match the meta-isomer and be demonstrably different from the other possibilities.

Mass spectrometry provides the exact molecular weight of a compound, offering a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Interpreting the Mass Spectrum

  • Molecular Ion Peak: For 3-(Morpholin-4-ylmethyl)benzonitrile (C₁₂H₁₄N₂O), the expected monoisotopic mass is 202.1106 Da. In ESI-MS, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 203.1184.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecular ion and observe characteristic daughter ions. A key fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a morpholinomethyl cation (m/z 100.0762) and a benzonitrile radical cation. This fragmentation pattern provides further confidence in the connectivity of the molecule.

HPLC is a cornerstone technique for assessing the purity of a compound and for separating it from potential impurities and isomers. A well-developed HPLC method can resolve the target compound from its ortho- and para-isomers, providing quantitative data on its purity.

Experimental Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • UV Detection: The benzonitrile chromophore allows for sensitive UV detection. The optimal wavelength can be determined by acquiring a UV spectrum of the analyte, typically in the range of 200-400 nm.[4] For benzonitrile derivatives, a wavelength around 254 nm is often a good starting point.[5]

  • Method Validation: The method should be validated for linearity, accuracy, and precision according to established guidelines.

Data Interpretation and Comparative Analysis

A pure sample of 3-(Morpholin-4-ylmethyl)benzonitrile should yield a single, sharp peak at a specific retention time. To validate the structure, it is essential to compare its retention time with those of synthesized or commercially available ortho- and para-isomers. Due to differences in polarity and interaction with the stationary phase, the three isomers are expected to have different retention times.

Compound Expected Relative Retention Time Rationale
2-(Morpholin-4-ylmethyl)benzonitrilePotentially the shortestSteric hindrance may reduce interaction with the C18 stationary phase.
3-(Morpholin-4-ylmethyl)benzonitrileIntermediate-
4-(Morpholin-4-ylmethyl)benzonitrilePotentially the longestThe more linear structure may allow for greater interaction with the stationary phase.

By co-injecting a mixture of the three isomers, baseline separation should be achieved, confirming the identity of the peak corresponding to the meta-isomer.

Visualizing the Validation Workflow

To provide a clear overview of the logical flow of the structural validation process, the following diagram illustrates the key steps and their interdependencies.

G cluster_0 Initial Characterization cluster_1 Primary Spectroscopic Analysis cluster_2 Purity and Isomer Comparison cluster_3 Final Validation A Synthesized Compound (Presumed 3-isomer) B Mass Spectrometry (ESI-MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D HPLC-UV Analysis A->D F Confirm Molecular Formula & Fragmentation B->F G Confirm Connectivity & Substitution Pattern C->G H Confirm Purity & Isomeric Identity D->H E Synthesis/Acquisition of Ortho- & Para- Isomers E->D I Validated Structure of 3-(Morpholin-4-ylmethyl)benzonitrile F->I G->I H->I

Caption: Workflow for the structural validation of 3-(Morpholin-4-ylmethyl)benzonitrile.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of 3-(Morpholin-4-ylmethyl)benzonitrile is a process of accumulating corroborating evidence from multiple, independent analytical techniques. By integrating the precise molecular weight and formula from mass spectrometry, the detailed connectivity and stereochemistry from NMR spectroscopy, and the purity and isomeric identity from HPLC, a definitive and trustworthy structural assignment can be made. The key to this process is not only the acquisition of high-quality data but also a deep understanding of the underlying chemical principles that govern the experimental outcomes and a rigorous comparison against potential alternatives. This multi-faceted, self-validating approach ensures the scientific integrity required for subsequent research and development activities.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Morpholin-4-ylmethyl)benzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(morpholin-4-yl)benzonitrile (C11H12N2O). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Molbase. (n.d.). 3-[(MORPHOLIN-4-YL)METHYL]BENZONITRILE | CAS 857283-91-1. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • Springer. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Retrieved from [Link]

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticgrelor in Marketed formulation. Retrieved from [Link]

  • ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Spectroscopic and electro-optical properties of 4-(5- Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study. Retrieved from [Link]

Sources

Comparative

Analytical Comparison Guide: Cross-Validation Strategies for 3-(Morpholin-4-ylmethyl)benzonitrile

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes chemical principles with regulatory frameworks (ICH Q2) to establish a robust cross-validation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists. It synthesizes chemical principles with regulatory frameworks (ICH Q2) to establish a robust cross-validation strategy for 3-(Morpholin-4-ylmethyl)benzonitrile .

Executive Summary

3-(Morpholin-4-ylmethyl)benzonitrile (CAS: 857283-91-1) is a critical pharmacophore, often serving as a key intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its structure—comprising a lipophilic benzonitrile core and a basic morpholine moiety—presents unique analytical challenges, specifically regarding peak tailing (due to the basic nitrogen) and trace impurity detection (potential genotoxic precursors).

This guide objectively compares three distinct analytical methodologies: HPLC-UV (Routine QC), LC-MS/MS (Trace Analysis), and qNMR (Absolute Purity). We provide a cross-validation framework to ensure data integrity across drug development stages.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Impact
Formula C₁₂H₁₄N₂OMW: 202.25 g/mol
Basicity (pKa) ~7.8 - 8.2 (Morpholine N)Requires buffered mobile phases (pH < 3 or pH > 9) to prevent silanol interaction and peak tailing.
Chromophore Benzonitrile (CN)Strong UV absorption at 220–235 nm; suitable for UV detection.
Solubility Soluble in MeOH, ACN, DMSOCompatible with Reversed-Phase (RP) chromatography.

Comparative Methodologies

Method A: RP-HPLC-UV (The Routine Workhorse)

Best for: Purity profiling, Assay, and Stability studies.

Protocol:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 230 nm (primary) and 254 nm (secondary).

  • Column Temp: 40°C.

Mechanism: The acidic pH ensures the morpholine nitrogen is fully protonated (


), preventing interaction with residual silanols on the column stationary phase, yielding sharp peaks.
Method B: UHPLC-MS/MS (The Sensitivity Standard)

Best for: Trace impurities, Genotoxic impurity (GTI) screening, and Biological matrices.

Protocol:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • MRM Transitions:

    • Quantifier: 203.1 [M+H]⁺ → 116.1 (Loss of morpholine ring).

    • Qualifier: 203.1 [M+H]⁺ → 89.1 (Benzonitrile fragment).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

Mechanism: The morpholine nitrogen provides a high proton affinity, making ESI+ extremely sensitive (LOD < 1 ng/mL).

Method C: ¹H-qNMR (The Orthogonal Validator)

Best for: Reference Standard Qualification and Absolute Purity assignment.

Protocol:

  • Solvent: DMSO-d₆ (99.9% D).

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).

  • Key Signals:

    • 
       3.55 (s, 2H, Benzylic -CH₂-).
      
    • 
       2.35 & 3.58 (m, Morpholine ring protons).
      
    • 
       7.5–7.8 (m, Aromatic protons).
      

Cross-Validation Workflow

To ensure scientific integrity, methods must be cross-validated. If HPLC-UV indicates 99.5% purity but LC-MS detects a co-eluting impurity with a different mass, the UV method is non-specific.

Validation Logic Diagram

The following flowchart illustrates the decision pathway for selecting and validating the appropriate method.

ValidationWorkflow Start Start: Sample Analysis qNMR Method C: qNMR (Absolute Purity) Start->qNMR Reference Std HPLC Method A: HPLC-UV (Routine QC) Start->HPLC Batch Sample Compare Compare Purity Values qNMR->Compare LCMS Method B: LC-MS/MS (Trace/Impurity) HPLC->LCMS Impurity ID HPLC->Compare Decision Discrepancy > 1.0%? Compare->Decision Pass Validation Successful Use HPLC for Release Decision->Pass No Fail Investigate Co-elution (Use Orthogonal Column) Decision->Fail Yes Fail->LCMS Structural Elucidation

Figure 1: Decision tree for cross-validating analytical results between qNMR, HPLC, and LC-MS.

Performance Comparison Data (Benchmarking)

The following table summarizes the performance metrics derived from standard validation protocols (ICH Q2(R1)) applied to this pharmacophore.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: qNMR
Linearity (R²) > 0.999 (10–1000 µg/mL)> 0.995 (1–1000 ng/mL)N/A (Absolute)
LOD (Sensitivity) ~0.5 µg/mL~0.5 ng/mL~100 µg/mL
Precision (RSD) < 0.5%< 5.0%< 1.0%
Specificity Moderate (Retention Time)High (Mass/Charge)High (Structural)
Throughput High (15 min/run)High (10 min/run)Low (30 min/run)

Experimental Insight: In a typical cross-validation study, HPLC-UV might show a purity of 98.2%. However, LC-MS/MS analysis of the same sample could reveal a des-cyano impurity (loss of CN group) co-eluting under standard C18 conditions. This highlights the necessity of Method B during the development phase to validate the specificity of Method A .

Recommendations

  • For Routine Release: Use Method A (HPLC-UV) . It is robust, cost-effective, and sufficient once specificity is proven.

  • For Impurity Identification: Use Method B (LC-MS) . Essential for detecting synthesis by-products like unreacted morpholine (which has poor UV absorbance) or benzonitrile analogs.

  • For Reference Standard Calibration: Use Method C (qNMR) . It eliminates the need for an external standard, providing a primary measurement of mass balance.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation, 2005.[2]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Foundational text for benzonitrile synthesis and properties).
  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • Snyder, L.R., Kirkland, J.J., & Glajch, J.L.Practical HPLC Method Development. 2nd Ed. Wiley-Interscience, 1997. (Reference for pKa-based buffer selection for basic amines like morpholine).
  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. (Relevant for trace analysis of reactive intermediates).

Sources

Validation

A Comparative Analysis of Synthesis Routes for Substituted Benzonitriles: A Guide for Researchers

Substituted benzonitriles are a critical class of organic compounds, serving as indispensable building blocks and key structural motifs in a vast array of applications, from pharmaceuticals and agrochemicals to advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzonitriles are a critical class of organic compounds, serving as indispensable building blocks and key structural motifs in a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, versatile, and sustainable methodologies. This technical guide provides a comprehensive comparative analysis of the primary synthetic strategies for preparing substituted benzonitriles, focusing on the underlying mechanisms, practical applications, and a critical evaluation of their respective advantages and limitations.

Classical Approaches: Time-Tested and Reliable

The traditional methods for synthesizing benzonitriles have been mainstays in organic chemistry for over a century. While sometimes requiring harsh conditions, their reliability and cost-effectiveness ensure their continued relevance.

The Sandmeyer Reaction: From Anilines to Benzonitriles

Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone for the conversion of primary aromatic amines into a variety of functional groups, including nitriles.[2][3] The process involves two key steps: the diazotization of an aniline derivative, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[4][5]

Mechanism: The reaction proceeds through a free-radical mechanism.[4] An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the liberation of nitrogen gas. The aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the benzonitrile product and regenerate the copper(I) catalyst.[2][4]

Causality of Experimental Choices: The initial diazotization is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) salt is crucial for the catalytic cycle that facilitates the radical-nucleophilic aromatic substitution.[2]

Experimental Protocol: Synthesis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile via Sandmeyer Reaction [5]

  • Diazotization: A solution of the starting aniline in an appropriate acidic medium (e.g., aqueous HCl or H₂SO₄) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group.

  • Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure benzonitrile.

The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides

Mechanism: The reaction likely involves the oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate. Reductive elimination of the aryl nitrile then regenerates a copper(I) species, completing the catalytic cycle.[8]

Causality of Experimental Choices: Historically, this reaction required high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or pyridine, which limited its applicability to substrates with sensitive functional groups.[8][9] Modern modifications, such as the use of additives like L-proline, have been shown to promote the reaction at significantly lower temperatures (80-120 °C), thereby improving its functional group tolerance.[9][10]

Experimental Protocol: L-Proline-Promoted Rosenmund-von Braun Cyanation of 1-Bromo-4-methoxybenzene [9]

  • Reaction Setup: In a reaction vessel, 1-bromo-4-methoxybenzene, copper(I) cyanide, and L-proline are combined in a suitable solvent such as DMF.

  • Reaction Conditions: The mixture is heated to 120 °C and stirred for a specified period.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonia to remove copper salts. The organic layer is then washed with water and brine, dried, and concentrated. The resulting crude product is purified by chromatography.

Modern Methods: Advances in Efficiency and Scope

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted benzonitriles, offering milder conditions, broader substrate scope, and higher functional group tolerance.

Palladium-Catalyzed Cyanation: A Versatile and Powerful Tool

Palladium-catalyzed cyanation of aryl halides and triflates has become one of the most popular and versatile methods for the synthesis of benzonitriles.[11][12] This approach allows for the efficient cyanation of a wide range of substrates, including electron-rich and electron-deficient aryl halides.[11][13]

Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) or direct cyanation. Reductive elimination from the resulting aryl palladium(II) cyanide complex yields the benzonitrile product and regenerates the Pd(0) catalyst.

Causality of Experimental Choices: The choice of palladium precursor, ligand, cyanide source, and solvent is critical for the success of the reaction. Bulky electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and practicality.[13][14]

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide with Potassium Ferrocyanide [14]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the aryl bromide, palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and potassium ferrocyanide.

  • Solvent and Reaction Conditions: A solvent such as dimethylacetamide (DMAc) is added, and the vial is sealed. The reaction mixture is then heated in a preheated oil bath at a specified temperature (e.g., 80 °C) for a set time (e.g., 16 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by flash chromatography.

Alternative and Greener Synthetic Routes

In addition to the classical and palladium-catalyzed methods, several other approaches for the synthesis of benzonitriles have been developed, some of which offer advantages in terms of atom economy and environmental impact.

From Benzaldehydes: A Direct and Atom-Economical Approach

The conversion of benzaldehydes to benzonitriles represents a direct and efficient synthetic route.[15] This transformation is often achieved in a one-pot procedure, proceeding through an intermediate aldoxime which is then dehydrated.[1][15]

Mechanism: The reaction typically begins with the condensation of the benzaldehyde with hydroxylamine to form an aldoxime. The aldoxime is then dehydrated in the presence of a catalyst or dehydrating agent to yield the corresponding benzonitrile.

Causality of Experimental Choices: Various reagents and catalysts have been employed for the dehydration step, including formic acid, acetic anhydride, and more recently, greener alternatives like ionic liquids.[15][16][17] The use of water as a solvent and the development of recyclable catalytic systems are key areas of research in making this method more environmentally friendly.[15][16][17][18][19]

Experimental Protocol: Green Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid [16][17][18][19]

  • Reaction Setup: Benzaldehyde is reacted with a hydroxylamine-ionic liquid salt in the presence of an ionic liquid as a co-solvent and catalyst.

  • Reaction Conditions: The mixture is heated at a specific temperature (e.g., 120 °C) for a defined period (e.g., 2 hours).

  • Work-up and Purification: Upon completion, the reaction mixture phase-separates, allowing for the easy recovery and recycling of the ionic liquid. The organic phase containing the benzonitrile product can be isolated and purified.

Comparative Summary of Key Synthesis Routes

Method Starting Material Key Reagents Typical Conditions Advantages Disadvantages
Sandmeyer Reaction AnilinesNaNO₂, CuCN0-5 °C (diazotization), then heatingReliable, well-established, good for certain substitution patterns.[2][4][5]Use of toxic cyanides, sometimes moderate yields, limited to available anilines.[20]
Rosenmund-von Braun Reaction Aryl HalidesCuCNHigh temperatures (150-250 °C), polar solvents[8][9]Direct conversion of aryl halides.[6]Harsh conditions, limited functional group tolerance, difficult product purification.[8][20]
Palladium-Catalyzed Cyanation Aryl Halides/TriflatesPd catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆])Mild to moderate temperatures (rt to 120 °C)High yields, excellent functional group tolerance, broad substrate scope.[1][11][12]Cost of palladium and ligands, sensitivity to air and moisture.
From Benzaldehydes BenzaldehydesHydroxylamine, dehydrating agent/catalystVaries with method, can be mildAtom economical, direct, potential for green chemistry.[15][16][17]May require specific catalysts, some methods still use harsh reagents.[15]

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic routes, the following diagrams illustrate the core mechanistic steps and workflows.

Sandmeyer_Reaction Aniline Aniline Diazonium_Salt Aryl Diazonium Salt Aniline->Diazonium_Salt NaNO₂, H⁺ Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical Cu(I), -N₂ Benzonitrile Benzonitrile Aryl_Radical->Benzonitrile Cu(II)-CN

Caption: Mechanism of the Sandmeyer Reaction.

Pd_Catalyzed_Cyanation Pd0 Pd(0)Lₙ Ox_Adduct Ar-Pd(II)(X)Lₙ Pd0->Ox_Adduct Oxidative Addition Cyanide_Complex Ar-Pd(II)(CN)Lₙ Ox_Adduct->Cyanide_Complex Transmetalation or Cyanation Cyanide_Complex->Pd0 Benzonitrile Ar-CN Cyanide_Complex->Benzonitrile Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->Ox_Adduct

Caption: Catalytic Cycle of Palladium-Catalyzed Cyanation.

Conclusion and Future Outlook

The synthesis of substituted benzonitriles has evolved significantly, from classical methods like the Sandmeyer and Rosenmund-von Braun reactions to the highly efficient and versatile palladium-catalyzed cyanations. While the traditional routes remain valuable for their simplicity and cost-effectiveness in certain applications, modern methods offer unparalleled functional group tolerance and substrate scope, making them the preferred choice for complex molecule synthesis in drug discovery and materials science.

The future of benzonitrile synthesis will likely focus on the development of even more sustainable and economical methods. This includes the use of non-precious metal catalysts, transition-metal-free approaches, and the continued exploration of greener reaction media and reagents.[21] As the demand for structurally diverse and complex benzonitriles continues to grow, innovation in their synthesis will remain a key area of research in organic chemistry.

References

  • Anasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40, 5049–5067. [Link]

  • ResearchGate. (2017). Recent Advances in the Synthesis of Aryl Nitrile Compounds. Request PDF. [Link]

  • Weissman, S. A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(19), 3513-3526. [Link]

  • Utsugi, M., Ozawa, H., Toyofuku, E., & Hatsuda, M. (2019). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, 23(8), 1690-1696. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Scribd. (n.d.). Recent Advances in The Synthesis of Aryl Nitrile Compounds. Scribd. [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link]

  • Cambridge University Press. (n.d.). Houben-Hoesch Synthesis. Cambridge University Press. [Link]

  • Zhang, Y. X., Xiao, X., & Fu, Z. H. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(43), 26656-26660. [Link]

  • MDPI. (2018). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. [Link]

  • ResearchGate. (n.d.). Houben-Hoesch Reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • GeeksforGeeks. (2023). Sandmeyer Reaction. GeeksforGeeks. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. SynArchive. [Link]

  • SynArchive. (n.d.). Houben-Hoesch Reaction. SynArchive. [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18433-18440. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • Chen, J., et al. (2020). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews, 49(19), 7123-7153. [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18433-18440. [Link]

  • Semantic Scholar. (n.d.). l-Proline-Promoted Rosenmund-von Braun Reaction. Semantic Scholar. [Link]

  • Galli, M., & Fletcher, S. P. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Organic Chemistry, 83(15), 7913-7934. [Link]

  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]

  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]

  • Zaragoza, F. (2022). Preparation of Benzonitriles, Part 1: From Aryl Halides. YouTube. [Link]

  • Google Patents. (2003). Synthesis of benzonitriles from substituted benzaldehyde.
  • Wikipedia. (n.d.). Hoesch reaction. Wikipedia. [Link]

  • American Chemical Society. (2023). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. ResearchGate. [Link]

  • MDPI. (2023). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. MDPI. [Link]

  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). An alternatively metal-free synthesis of 1,3,5-triazines or 1,2,4-thiadiazoles from benzyl chlorides and benzylamines mediated by elemental sulfur. ResearchGate. [Link]

  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

  • PubMed. (2019). Metal-Ligand Cooperative Synthesis of Benzonitrile by Electrochemical Reduction and Photolytic Splitting of Dinitrogen. PubMed. [Link]

  • MDPI. (2020). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Toxicity Profiles of Morpholinobenzonitriles

This guide provides an in-depth comparison of the toxicological profiles of various morpholinobenzonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the toxicological profiles of various morpholinobenzonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental observations and the structure-activity relationships (SAR) that govern toxicity. By synthesizing data from preclinical studies, we aim to provide a clear, actionable framework for evaluating the safety and potential liabilities of this important chemical class.

Introduction: The Dichotomy of Morpholinobenzonitriles

The morpholinobenzonitrile scaffold is a privileged structure in modern medicinal chemistry. The morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzonitrile group is a versatile pharmacophore found in numerous biologically active agents.[1][2] This combination has led to the development of potent inhibitors for various therapeutic targets, including kinases involved in cancer progression like PI3K and mTOR.[3][4][5]

However, the very features that make this scaffold attractive can also introduce toxicological liabilities. The nitrile group, the substitution pattern on the aromatic ring, and the overall lipophilicity of the molecule can significantly influence its interaction with biological systems, leading to off-target effects and toxicity. Understanding these relationships is paramount for the rational design of safer, more effective therapeutic agents. This guide will dissect the toxicity profiles of this chemical class, focusing on how specific structural modifications dictate the toxicological outcome.

Core Mechanisms of Benzonitrile-Related Toxicity

While many aliphatic nitriles exert their toxicity through metabolic release of cyanide, this is not the primary mechanism for benzonitrile and its derivatives.[6][7] Studies have shown that benzonitrile is not metabolized to cyanide in vivo or in vitro.[6] Instead, its toxicity is believed to stem from the parent molecule or other metabolites, leading to a different set of clinical signs.

Acute exposure to the parent benzonitrile can cause irritation to the skin, eyes, and respiratory tract, with more severe exposures leading to respiratory distress, convulsions, and periods of unconsciousness.[6] The lipophilic nature of some derivatives, such as 4-methylsulfonyl-benzonitrile, allows them to cross the blood-brain barrier, potentially causing severe neurotoxicity, including toxic encephalopathy and peripheral neuropathy, as documented in an occupational poisoning case.[8][9]

The key takeaway is that the toxicity of a morpholinobenzonitrile derivative is intrinsically linked to its unique chemical structure, which dictates its absorption, distribution, metabolism, and interaction with cellular targets.

Comparative Toxicity and Structure-Activity Relationship (SAR)

The toxicity of a morpholinobenzonitrile is not a fixed property but is highly modulated by the nature and position of substituents on the benzonitrile ring. These modifications alter the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.

dot

cluster_0 General Structure of Morpholinobenzonitrile cluster_1 Substitution Points (R) Base Morpholine Ring Benzonitrile Core R_Ortho Ortho Base:f1->R_Ortho Steric Hindrance Electronic Effects R_Meta Meta Base:f1->R_Meta Electronic Effects R_Para Para Base:f1->R_Para Electronic Effects Modulates Polarity caption Substituent positions on the benzonitrile ring.

Caption: Substituent positions on the benzonitrile ring.

Impact of Ring Substituents

The addition of functional groups to the benzonitrile ring creates a diverse landscape of toxicity profiles. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the molecule's reactivity and how it is processed by metabolic enzymes like cytochrome P450.[10]

  • Halogenation (F, Cl, Br): The introduction of halogens is a common strategy in drug design. In a study of substituted benzonitriles, 4-chlorobenzonitrile was found to have an LD50 in mice greater than 300 mg/kg, indicating moderate acute toxicity.[11] Other research into morpholine-containing compounds has shown that aromatic halogen groups can lead to a significant increase in biological potency, which may also correlate with increased toxicity.[12]

  • Alkyl and Other Groups: A study of anti-inflammatory benzonitriles found that several potent compounds had LD50 values in the 40-56 mg/kg range in mice, suggesting that increased therapeutic potency can be coupled with higher acute toxicity.[11] In the case of 4-methylsulfonyl-benzonitrile, the sulfonyl group significantly increases the molecule's polarity and potential for specific interactions, contributing to its observed neurotoxicity.[8]

Selective Toxicity in Anticancer Derivatives

A significant area of research for morpholinobenzonitriles is in oncology. Many derivatives have been designed as potent and selective inhibitors of cancer-related signaling pathways. In this context, "toxicity" is harnessed as "cytotoxicity" against malignant cells.

For example, novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[3][4] The most promising compounds, 12b and 12d , exhibited potent antitumor activity against a leukemia cell line with IC50 values of 0.10 µM and 0.09 µM, respectively.[4] This cytotoxic effect was shown to be mediated by the induction of apoptosis and G2/M cell cycle arrest.[3][5] This highlights a critical concept: selective toxicity, where a compound is significantly more toxic to cancer cells than to normal, healthy cells.

Summary of Comparative Toxicity Data

The table below summarizes publicly available toxicity data for representative benzonitrile derivatives. It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions, animal strains, and cell lines.

CompoundSubstituent(s)Assay TypeSystem/SpeciesEndpoint (Value)Observed Effects/MechanismReference
BenzonitrileNoneIn vivo (Oral)RatLD50: 1,500 mg/kgHypoactivity, muscular weakness, dyspnea[6]
4-Chlorobenzonitrile4-ChloroIn vivo (Oral)MouseLD50 > 300 mg/kgAnti-inflammatory activity noted[11]
Trimesonitrile3,5-DicyanoIn vivo (Oral)MouseLD50 > 300 mg/kgAnti-inflammatory activity noted[11]
Compound 12bMorpholinopyrimidineIn vitroLeukemia SR Cell LineIC50: 0.10 µMPI3K/mTOR inhibition, apoptosis induction[4]
Compound 12dMorpholinopyrimidineIn vitroLeukemia SR Cell LineIC50: 0.09 µMPI3K/mTOR inhibition, apoptosis induction[4]
4-Methylsulfonyl-benzonitrile4-MethylsulfonylHuman CaseHumanN/AToxic encephalopathy, peripheral neuropathy[8][9]

Key Experimental Protocols for Toxicity Assessment

To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols are essential. Below are detailed methodologies for common in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^6 cells/well and incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[14]

  • Compound Exposure: Prepare serial dilutions of the test morpholinobenzonitrile compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

dot

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A streamlined workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Systemic Toxicity Study

In vivo studies are critical for understanding a compound's effect on a whole organism, including its target organs and potential for producing systemic toxicity.[16] These studies are typically performed in rodent models to determine the median lethal dose (LD50) or the maximum tolerated dose (MTD).[17]

Protocol:

  • Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) for at least one week before the study, with access to food and water ad libitum. All procedures must follow an IACUC-approved protocol.[16]

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dose Administration: Assign animals to dose groups (e.g., 5 animals per sex per group). Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observation: Observe animals continuously for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, such as changes in posture, activity, breathing, and the presence of convulsions or tremors (a modified Irwin's test can be used).[16]

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.

  • Data Analysis: Analyze mortality data to calculate the LD50, if applicable. Evaluate changes in body weight, clinical signs, and histopathology findings to determine the no-observed-adverse-effect level (NOAEL).

dot

cluster_workflow Acute In Vivo Toxicity Workflow A 1. Animal Acclimation & Grouping B 2. Single Dose Administration A->B C 3. Clinical Observation (Daily for 14 days) B->C Monitor D 4. Body Weight Measurement B->D Monitor E 5. Gross Necropsy & Histopathology C->E D->E F 6. Determine NOAEL/LD50 E->F

Caption: Overview of a 14-day acute in vivo toxicity study.

Conclusion and Future Directions

The toxicological profile of morpholinobenzonitriles is not monolithic but is instead a complex function of their specific molecular architecture. While the core scaffold is a valuable starting point for drug discovery, this guide demonstrates that substituents on the benzonitrile ring are critical determinants of both therapeutic efficacy and toxicity. Halogenation, alkylation, and the addition of more complex heterocyclic systems can dramatically alter the compound's biological activity, shifting it from a moderately toxic anti-inflammatory agent to a highly potent and selectively cytotoxic anticancer drug.

For drug development professionals, this underscores the necessity of early and comprehensive toxicity profiling. A combination of in vitro screening assays to assess cytotoxicity and in vivo studies to understand systemic effects and identify target organs is crucial. By embracing a structure-based approach to toxicology, researchers can better predict and mitigate potential liabilities, ultimately leading to the development of safer and more effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]

  • Hall, C. M., et al. (1982). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 25(6), 735–739. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Helwa, A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 733–752. [Link]

  • MuriGenics. (n.d.). Toxicology. MuriGenics. [Link]

  • Preprints.org. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157–163. [Link]

  • van der Westhuizen, F. H. (n.d.). Chapter 3: In Vitro Cytotoxicity. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • de Madureira, M. C., et al. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 108(4), 431–439. [Link]

  • Dec এক্ষেত্রে, et al. (2021). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology (Vol. 2348, pp. 11-19). [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Helwa, A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 733–752. [Link]

  • ResearchGate. (n.d.). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655–669. [Link]

  • Meza, J., et al. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. [Link]

  • Helwa, A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. [Link]

  • OUCI. (n.d.). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Kumar, A., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 155–164. [Link]

  • Liu, H., et al. (2018). Toxicity profile of labile preservative bronopol in water: the role of more persistent and toxic transformation products. Environmental Pollution, 237, 280–289. [Link]

  • Smith, B. J., et al. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Toxicology Letters, 102-103, 401–406. [Link]

  • Zhang, Y., et al. (2024). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Frontiers in Public Health, 12, 1365825. [Link]

  • Zhang, Y., et al. (2024). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Frontiers. [Link]

  • Nakano, M., et al. (2014). Acute and Subchronic Toxicity Studies of Pyrroloquinoline Quinone (PQQ) Disodium Salt (BioPQQ™) in Rats. Regulatory Toxicology and Pharmacology, 70(1), 107–121. [Link]

Sources

Validation

Validating a Novel Target for 3-(Morpholin-4-ylmethyl)benzonitrile: A Comparative Guide to Receptor Tyrosine Kinase 'X'

For drug discovery researchers and scientists, the journey from a promising compound to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the journey from a promising compound to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the validation of a novel target for 3-(Morpholin-4-ylmethyl)benzonitrile , a compound featuring the medicinally significant morpholine and benzonitrile scaffolds.[1][2] While this molecule has been noted as an intermediate in the synthesis of kinase inhibitors[3], its specific molecular targets are not yet fully elucidated.

Drawing from the known anti-proliferative activities of structurally related compounds, such as the VEGFR-2 inhibitory action of 3-(morpholinomethyl)benzofuran derivatives in non-small cell lung cancer[4][5], we hypothesize a novel interaction between 3-(Morpholin-4-ylmethyl)benzonitrile and a hitherto unexplored receptor tyrosine kinase, which we will refer to as RTK 'X' . This guide will compare its performance against established modulators of RTK 'X' signaling, providing a robust, self-validating system of protocols to ascertain its therapeutic potential.

The Rationale: Why RTK 'X'?

Receptor tyrosine kinases are critical nodes in cellular signaling, often implicated in oncology and inflammatory diseases. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance pharmacokinetic profiles and confer a range of biological activities, including anticancer effects.[1] Our hypothesis is grounded in the principle of chemical similarity, suggesting that like its benzofuran analogue, 3-(Morpholin-4-ylmethyl)benzonitrile may exert its effects through kinase inhibition. This guide, therefore, outlines the multi-pronged approach necessary to move from a hypothesized interaction to a validated, druggable target.[6][7]

Comparative Compounds

A rigorous validation requires objective comparison. Throughout this guide, the performance of 3-(Morpholin-4-ylmethyl)benzonitrile (herein referred to as "Test Compound" ) will be benchmarked against two alternatives:

  • "Positive Control Inhibitor" : A well-characterized, potent, and selective inhibitor of RTK 'X' with a known mechanism of action.

  • "Negative Control Compound" : A structurally similar analogue of the Test Compound, designed to be biologically inert against RTK 'X', to control for off-target or non-specific effects.

A Multi-Pillar Validation Workflow

Our validation strategy is built on a logical progression from direct target interaction to cellular and functional consequences. This workflow ensures that each experimental stage provides a layer of evidence, culminating in a comprehensive and trustworthy assessment.

G cluster_0 Pillar 1: Direct Target Engagement cluster_1 Pillar 2: Cellular Pathway Modulation cluster_2 Pillar 3: Functional Phenotypic Outcomes a Biochemical Kinase Assay b Surface Plasmon Resonance (SPR) a->b Quantify Binding Kinetics c Cellular Thermal Shift Assay (CETSA) b->c Confirm Target Engagement in Cells d Phospho-RTK 'X' Western Blot c->d Transition to Cellular Context e Downstream Signaling Analysis (p-AKT, p-ERK) d->e Assess Pathway Inhibition f Cell Proliferation Assay (e.g., MTT) e->f Link Pathway to Phenotype g Apoptosis Assay (e.g., Annexin V) f->g Measure Cellular Consequences h Genetic Validation (siRNA Knockdown) g->h Confirm Target Dependency

Caption: A three-pillar workflow for novel target validation.

Pillar 1: Demonstrating Direct Target Engagement

The foundational step in target validation is to unequivocally demonstrate a direct, physical interaction between the compound and the putative target protein.

Experiment 1.1: In Vitro Biochemical Kinase Assay

Causality: This assay directly measures the ability of the Test Compound to inhibit the enzymatic activity of purified RTK 'X'. It is the primary screen to confirm a functional interaction and determine potency (IC50).

Protocol:

  • Recombinant human RTK 'X' is incubated with a specific peptide substrate and ATP.

  • The Test Compound, Positive Control Inhibitor, and Negative Control Compound are added across a range of concentrations (e.g., 1 nM to 100 µM).

  • The reaction is initiated and allowed to proceed for a set time at 30°C.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

  • Data are plotted as percent inhibition versus compound concentration to determine the IC50 value.

Expected Data Summary:

CompoundIC50 for RTK 'X' (nM)
Test Compound150
Positive Control Inhibitor10
Negative Control Compound> 100,000
Experiment 1.2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While the kinase assay shows functional inhibition, SPR provides quantitative data on the binding and dissociation kinetics (kon and koff), which define the binding affinity (KD). This confirms a physical interaction and provides insight into the compound's residence time on the target.

Protocol:

  • Purified RTK 'X' is immobilized on a sensor chip.

  • A series of concentrations of the Test Compound and controls are flowed over the chip surface.

  • The association and dissociation of the compound are measured in real-time by detecting changes in the refractive index.

  • The resulting sensorgrams are fitted to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Expected Data Summary:

CompoundKD (nM)ka (1/Ms)kd (1/s)
Test Compound1202.5 x 10^53.0 x 10^-2
Positive Control Inhibitor85.0 x 10^54.0 x 10^-3
Negative Control CompoundNo Binding DetectedN/AN/A
Experiment 1.3: Cellular Thermal Shift Assay (CETSA)

Causality: To bridge the gap between in vitro and cellular environments, CETSA confirms target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Culture cells known to express RTK 'X' and treat with the Test Compound or vehicle control for 1 hour.

  • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • The amount of soluble RTK 'X' remaining at each temperature is quantified by Western blot.

  • A shift in the melting curve to a higher temperature in the presence of the Test Compound indicates target stabilization and therefore, engagement.

Pillar 2: Verifying Cellular Pathway Modulation

Demonstrating that the Test Compound modulates the downstream signaling pathway of RTK 'X' is crucial to linking target engagement with a cellular response.

G cluster_inhibitors ligand Ligand rtkx RTK 'X' ligand->rtkx Activates downstream Downstream Effectors (e.g., AKT, ERK) rtkx->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Test Compound (3-(Morpholin-4-ylmethyl)benzonitrile) inhibitor->rtkx Blocks Phosphorylation

Caption: Hypothesized signaling pathway of RTK 'X'.

Experiment 2.1: Phospho-Specific Western Blotting

Causality: Upon ligand binding, RTKs dimerize and autophosphorylate, initiating downstream signaling. This experiment directly measures the inhibition of this primary activation step in a cellular context.

Protocol:

  • Culture cells expressing RTK 'X' and serum-starve them to reduce basal signaling.

  • Pre-treat cells with various concentrations of the Test Compound and controls for 1-2 hours.

  • Stimulate the cells with the cognate ligand for RTK 'X' for a short period (e.g., 15 minutes).

  • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated form of RTK 'X' (p-RTK 'X') and total RTK 'X' as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of RTK 'X' phosphorylation.

Expected Data Summary:

CompoundIC50 for p-RTK 'X' Inhibition (nM)
Test Compound250
Positive Control Inhibitor20
Negative Control Compound> 100,000

Pillar 3: Correlating Target Modulation with Functional Outcomes

The final validation pillar connects the molecular and cellular effects to a tangible, disease-relevant phenotype, such as the inhibition of cancer cell proliferation.

Experiment 3.1: Cell Proliferation Assay

Causality: Since RTK 'X' is hypothesized to drive proliferation, its inhibition by the Test Compound should lead to a measurable decrease in cell viability.

Protocol:

  • Seed a cancer cell line whose growth is dependent on RTK 'X' signaling in 96-well plates.

  • Treat the cells with a dose-response of the Test Compound and controls for 72 hours.

  • Measure cell viability using an appropriate method, such as the MTT assay, which quantifies metabolic activity.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Expected Data Summary:

CompoundGI50 in RTK 'X'-dependent cells (nM)
Test Compound500
Positive Control Inhibitor45
Negative Control Compound> 100,000
Experiment 3.2: Genetic Validation with siRNA

Causality: This is a critical experiment to confirm that the observed cellular phenotype is indeed a consequence of modulating RTK 'X'. By knocking down the expression of RTK 'X', we can determine if the cells become less sensitive to the Test Compound, which would strongly indicate on-target activity.

Protocol:

  • Transfect the RTK 'X'-dependent cell line with either a specific siRNA targeting RTK 'X' or a non-targeting control siRNA.

  • After 48 hours, confirm knockdown of RTK 'X' protein expression via Western blot.

  • Treat both knockdown and control cells with the Test Compound and the Positive Control Inhibitor.

  • Perform a cell viability assay as described above.

  • A significant rightward shift in the dose-response curve for the Test Compound in the knockdown cells compared to control cells validates that its anti-proliferative effect is mediated through RTK 'X'.

Conclusion

This guide provides a comprehensive, logically structured framework for the validation of RTK 'X' as a novel target for 3-(Morpholin-4-ylmethyl)benzonitrile. By systematically progressing from direct biochemical interactions to cellular pathway modulation and functional outcomes, and by constantly benchmarking against positive and negative controls, researchers can build a robust and compelling case for a new therapeutic target. This self-validating methodology, rooted in scientific causality, is essential for minimizing risk and increasing the probability of success in the complex landscape of drug discovery.[6][7]

References

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • MySkinRecipes. (n.d.). 3-(Morpholin-4-ylmethyl)benzonitrile. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved February 2, 2026, from [Link]

  • ETH Zurich Research Collection. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Retrieved February 2, 2026, from [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). morpholine antimicrobial activity. Retrieved February 2, 2026, from [Link]

  • PubMed. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-(morpholin-4-yl)benzonitrile (C11H12N2O). Retrieved February 2, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved February 2, 2026, from [Link]

  • Discovery On Target. (n.d.). Emerging Drug Targets Identification & Validation. Retrieved February 2, 2026, from [Link]

  • Patsnap. (n.d.). Benzonitrile patented technology retrieval search results. Retrieved February 2, 2026, from [Link]

Sources

Comparative

Publish Comparison Guide: Validation of 3-(Morpholin-4-ylmethyl)benzonitrile as a Pharmacophore Scaffold

Part 1: Executive Summary & Core Directive The Challenge: In Fragment-Based Drug Discovery (FBDD), the selection of a "privileged structure"—a scaffold capable of binding to multiple diverse biological targets—is the rat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In Fragment-Based Drug Discovery (FBDD), the selection of a "privileged structure"—a scaffold capable of binding to multiple diverse biological targets—is the rate-limiting step. High-throughput screening (HTS) often yields false positives due to aggregation or poor solubility.

The Solution: 3-(Morpholin-4-ylmethyl)benzonitrile (CAS: 857283-91-1) represents a validated "linker-fragment" scaffold. Unlike its rigid analogs, the methylene linker provides rotational freedom, allowing the morpholine moiety to adopt optimal orientation for hydrogen bonding within the solvent-exposed regions of kinase domains (e.g., PI3K, mTOR) or GPCR allosteric sites.

This guide validates the biological utility of this scaffold through:

  • Physicochemical Superiority: Comparison with rigid analogs.

  • Biophysical Validation: Protocols for detecting weak-affinity binding (KD > 100 µM).

  • Synthetic Versatility: Its role as a precursor for high-affinity inhibitors.[1]

Part 2: Comparative Analysis (The "Why")

Structural & Physicochemical Comparison

In drug design, "Ligand Efficiency" (LE) is critical. We compare 3-(Morpholin-4-ylmethyl)benzonitrile (Compound A) against two common alternatives: the rigid directly-linked analog (Compound B) and the para-substituted isomer (Compound C).

Table 1: Physicochemical Profile & Fragment Suitability

FeatureCompound A (Subject) Compound B (Alternative) Compound C (Alternative)
Structure 3-(Morpholin-4-ylmethyl)benzonitrile 3-(Morpholin-4-yl)benzonitrile 4-(Morpholin-4-ylmethyl)benzonitrile
Linker Methylene (-CH₂-)None (Direct bond)Methylene (-CH₂-)
Flexibility High (Rotatable bond)Low (Rigid)High
Vector Meta (120° geometry)Meta (120° geometry)Para (180° linear)
Solubility HighModerateHigh
1° Application Kinase Hinge/Solvent Interface Rigid pocket binderLinear channel binder
cLogP ~1.8 (Ideal for FBDD)~2.1~1.8
TPSA ~36 Ų~36 Ų~36 Ų

Expert Insight:

  • Why Compound A wins: The methylene linker in Compound A acts as a "insulator" between the electron-withdrawing benzonitrile and the morpholine nitrogen. In Compound B, the direct conjugation reduces the basicity of the morpholine nitrogen (via resonance), weakening its ability to accept hydrogen bonds from solvent or protein residues. Compound A retains the basicity of the morpholine, enhancing solubility and H-bond affinity .

Mechanism of Action: The Pharmacophore

The biological activity of this molecule is latent; it serves as a warhead delivery system .

  • Morpholine: Solubilizing group + H-bond acceptor (Interaction with Lysine/Arginine residues).

  • Benzonitrile: Pi-stacking capability + Dipole interaction. The nitrile group is a bioisostere for carbonyls and can be chemically converted to amidines or tetrazoles (common in angiotensin II receptor blockers).

Part 3: Experimental Validation Protocols (The "How")

To validate this molecule for your library, you must prove it is pure (no promiscuous aggregators) and that it binds.

Protocol 1: Quality Control for Fragment Screening

Fragments must be >98% pure to avoid "pan-assay interference compounds" (PAINS).

  • Dissolution: Dissolve 10 mg of 3-(Morpholin-4-ylmethyl)benzonitrile in d6-DMSO.

  • 1H-NMR Validation: Verify the methylene singlet peak. In the 3-isomer, this should appear around δ 3.5-3.6 ppm . (Note: In the direct analog, this peak is absent).

  • Solubility Check: Dilute to 1 mM in PBS (pH 7.4). Measure light scattering at 600 nm.

    • Pass Criteria: Absorbance < 0.05 (Indicates no aggregation).

Protocol 2: Biophysical Validation (Ligand-Observed NMR)

Since fragments have low affinity (mM range), standard biochemical assays (IC50) often fail. Saturation Transfer Difference (STD) NMR is the gold standard.

Workflow:

  • Target Preparation: Express and purify a model kinase (e.g., PKA or PI3Kγ) in unlabeled media.

  • Sample Prep: Mix Protein (10 µM) + Ligand (Compound A, 500 µM) in D₂O buffer.

  • Pulse Sequence: Apply a selective saturation pulse to the protein region (e.g., -1 ppm) for 2 seconds.

  • Detection: Record the 1H-NMR spectrum.

    • Positive Result: If Compound A binds, magnetization transfers from the protein to the ligand, reducing the ligand's signal intensity in the difference spectrum.

    • Specific Signal: Look for the morpholine ring protons (δ 3.6 ppm, 2.4 ppm) showing the strongest STD effect, indicating this part of the molecule is buried in the protein pocket.

Part 4: Visualization of the Discovery Workflow

The following diagram illustrates how 3-(Morpholin-4-ylmethyl)benzonitrile is transformed from a "Fragment Hit" into a "Lead Compound" using the Grow-Link-Merge strategy.

FBDD_Workflow Fragment Fragment Hit: 3-(Morpholin-4-ylmethyl)benzonitrile (Kd ~ 500 µM) Validation Biophysical Validation (STD-NMR / SPR) Fragment->Validation Screening Expansion Chemical Expansion (Nitrile Hydrolysis / Substitution) Validation->Expansion Confirmed Binder Lead Lead Compound: Amidine/Tetrazole Derivative (IC50 ~ 50 nM) Expansion->Lead Fragment Growing Target Target Binding: Kinase Hinge Region (H-Bond + Pi-Stacking) Lead->Target High Affinity

Caption: Workflow validating 3-(Morpholin-4-ylmethyl)benzonitrile as a starting point for high-affinity kinase inhibitors. The fragment provides the core binding scaffold.

Part 5: Derivative Biological Activity (Case Studies)

While the fragment itself has weak activity, its derivatives are potent.

Case Study 1: Antimicrobial Activity

  • Mechanism: Derivatives of morpholinyl-benzonitriles inhibit bacterial DNA gyrase.

  • Data: In a study of related 4-morpholinyl analogs, conversion of the nitrile group to an oxadiazole thione yielded compounds with MIC values of 12.5 µg/mL against S. aureus, comparable to standard antibiotics [1].

  • Relevance: The 3-isomer (our subject) offers an alternative vector for overcoming resistance developed against the 4-isomer class.

Case Study 2: Kinase Inhibition (PI3K)

  • Mechanism: The morpholine oxygen acts as a critical H-bond acceptor for the hinge region valine residue in PI3K isoforms.

  • Data: Fragment growing from the benzonitrile position (e.g., Suzuki coupling to add an aryl group) typically improves potency from >100 µM (Fragment) to <100 nM (Lead) [2].

Part 6: References

  • Somashekhar, M., et al. (2014).[2] "Synthesis and Antimicrobial Activity of Morpholinophenyl Derivatives." International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.[2]

  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: a practical approach." Journal of Medicinal Chemistry, 59(13), 6563-6578.

  • Fun, H. K., et al. (2011).[3] "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile."[3] Acta Crystallographica Section E, 67(7), o1600.[3]

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[4][5][6][7] Nature Chemistry, 1(3), 187-192.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.